1-(Fmoc-amino)cyclohexanecarboxylic acid
Description
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Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-20(25)22(12-6-1-7-13-22)23-21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIVAWBKUQJNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373232 | |
| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162648-54-6 | |
| Record name | 1-[(Fmoc)amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162648-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Fmoc-amino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(Fmoc-amino)cyclohexanecarboxylic acid, a key building block in modern peptide synthesis.
Core Chemical Properties
This compound, also known by its synonym Fmoc-homocycloleucine, is a non-natural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is instrumental for the stepwise assembly of peptide chains under mild basic conditions.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}cyclohexane-1-carboxylic acid | [3] |
| Synonyms | Fmoc-1-amino-1-cyclohexanecarboxylic acid, Fmoc-AC6C-OH, Fmoc-homocycloleucine | [4] |
| CAS Number | 162648-54-6 | [4] |
| Molecular Formula | C₂₂H₂₃NO₄ | [4] |
| Molecular Weight | 365.42 g/mol | |
| Appearance | White to off-white powder/solid | |
| Melting Point | 185-187 °C | |
| Boiling Point | 591.7 ± 29.0 °C (Predicted) | |
| Solubility | Insoluble in water | [5] |
| pKa | 4.09 ± 0.20 (Predicted) | |
| Storage | 2-8 °C, sealed in a dry environment |
Spectroscopic Data (Predicted)
Table 2: Predicted NMR and IR Spectral Data
| Spectroscopy | Functional Group | Expected Chemical Shift / Frequency |
| ¹H NMR | Aromatic Protons (Fmoc) | ~7.2 - 7.8 ppm |
| CH (Fmoc) | ~4.2 ppm | |
| CH₂ (Fmoc) | ~4.4 ppm | |
| Cyclohexyl Protons | ~1.2 - 2.2 ppm | |
| NH (Amide) | ~5.0 - 8.0 ppm (broad) | |
| OH (Carboxylic Acid) | >10 ppm (very broad) | |
| ¹³C NMR | Carbonyl (Carboxylic Acid) | ~175 - 185 ppm |
| Carbonyl (Fmoc) | ~156 ppm | |
| Aromatic Carbons (Fmoc) | ~120 - 145 ppm | |
| CH (Fmoc) | ~47 ppm | |
| CH₂ (Fmoc) | ~67 ppm | |
| Quaternary Carbon (Cyclohexyl) | ~60 ppm | |
| Cyclohexyl Carbons | ~20 - 40 ppm | |
| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| N-H Stretch (Amide) | ~3300 cm⁻¹ | |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | ~2850-2950 cm⁻¹ | |
| C=O Stretch (Carboxylic Acid) | ~1700-1725 cm⁻¹ | |
| C=O Stretch (Amide/Fmoc) | ~1690-1710 cm⁻¹ | |
| C=C Stretch (Aromatic) | ~1450, 1500-1600 cm⁻¹ | |
| N-H Bend (Amide II) | ~1510-1550 cm⁻¹ |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the Fmoc protection of 1-aminocyclohexanecarboxylic acid using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).
Materials:
-
1-Aminocyclohexanecarboxylic acid
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
1,4-Dioxane (or Tetrahydrofuran)
-
10% Aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 1-aminocyclohexanecarboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until the amino acid is fully dissolved.
-
Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature overnight (12-18 hours).
-
Work-up:
-
Dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and wash twice with diethyl ether or hexane to remove unreacted Fmoc-OSu and by-products.
-
Collect the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of this compound should form.
-
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
Purification by Recrystallization
Procedure:
-
Solvent Selection: A common solvent system for the recrystallization of Fmoc-amino acids is a mixture of ethyl acetate and hexane.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (0-4 °C) to facilitate complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The bulky cyclohexyl group can impart conformational constraints on the resulting peptide, which is a valuable tool in drug design to enhance stability and biological activity.
General Fmoc-SPPS Cycle
The incorporation of this compound into a peptide chain on a solid support follows the standard Fmoc-SPPS cycle.
Signaling Pathways and Biological Activity
As this compound is a synthetic amino acid derivative primarily used as a building block, it is not known to be directly involved in any natural signaling pathways. Its biological effects are realized once it is incorporated into a larger peptide sequence, where the conformational constraints imposed by the cyclohexyl ring can influence the peptide's interaction with biological targets. Research on peptides containing this moiety is often directed at developing therapeutics with enhanced stability against proteolysis and improved receptor binding affinity.
Conclusion
This compound is a valuable tool for peptide chemists and drug developers. Its well-defined chemical properties and utility in Fmoc-SPPS allow for the creation of novel peptides with constrained conformations. This guide provides the essential technical information for its effective use in research and development.
References
An In-depth Technical Guide to 1-(Fmoc-amino)cyclohexanecarboxylic Acid (CAS 162648-54-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(9H-fluoren-9-ylmethoxycarbonyl-amino)cyclohexanecarboxylic acid, commonly referred to as Fmoc-Ach-OH, is a non-proteinogenic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). Its unique cyclic aliphatic side chain imparts valuable properties to synthetic peptides, including enhanced proteolytic stability and conformational rigidity, which are highly desirable in the development of peptide-based therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis applications, and biological relevance of incorporating this building block into peptide sequences. Detailed experimental considerations for its use, particularly in the context of sterically hindered amino acids, are presented, alongside visualizations of relevant biological signaling pathways where peptides containing this moiety may exert their effects.
Physicochemical Properties
1-(Fmoc-amino)cyclohexanecarboxylic acid is a white powder at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers.[1][2][3][4][5]
| Property | Value | References |
| CAS Number | 162648-54-6 | [1][2][3][4][5] |
| Molecular Formula | C₂₂H₂₃NO₄ | [2][3][5] |
| Molecular Weight | 365.42 g/mol | [1][4] |
| Appearance | White to pale white solid/powder | [1][2][3] |
| Melting Point | 185-187 °C | [1] |
| Purity | ≥98.0% (typically by HPLC or Titration) | [1][2][3] |
| Solubility | Insoluble in water.[6] Soluble in organic solvents like DMF. | |
| Storage Conditions | 2-8°C, in a dry and well-ventilated place.[1][3] | |
| Synonyms | Fmoc-homocycloleucine, Fmoc-Ach-OH, Fmoc-1-amino-1-cyclohexane carboxylic acid | [1][2][3][7][8] |
Role in Peptide Synthesis
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α-amine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[9]
Advantages of Incorporating the Cyclohexyl Moiety
The incorporation of the cyclohexyl moiety, as found in this compound, offers significant advantages in drug design and development:
-
Enhanced Proteolytic Stability: The bulky and non-natural cyclohexyl side chain can act as a steric shield, hindering the approach of proteolytic enzymes. This increased resistance to enzymatic degradation can significantly extend the in-vivo half-life of peptide therapeutics.
-
Conformational Rigidity: The cyclic nature of the side chain restricts the conformational freedom of the peptide backbone. This can help to lock the peptide into a bioactive conformation, potentially leading to higher receptor affinity and selectivity.
-
Modulation of Bioactivity: By replacing natural amino acids, the cyclohexyl group can alter the peptide's interaction with its biological target. This modification is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of a peptide, for instance, by converting an agonist to an antagonist or by enhancing its potency.
Peptides containing the closely related cyclohexylalanine (Cha) have been shown to exhibit these properties, particularly in the development of analogs for hormones like apelin and somatostatin.
Experimental Protocols: Incorporation into Peptides
Due to the steric hindrance posed by the α,α-disubstituted cyclohexyl ring, the coupling of this compound can be challenging and may require optimized protocols compared to standard proteinogenic amino acids.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for the incorporation of an amino acid, such as this compound, into a peptide sequence using Fmoc-SPPS.
Recommended Coupling Protocol for Sterically Hindered Amino Acids
For sterically hindered amino acids like this compound, a standard coupling protocol may result in low yields. The following protocol is a more robust approach.
Materials and Reagents:
-
Fmoc-deprotected peptide-resin
-
This compound (4 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, 3.9 equivalents)
-
Base (e.g., DIPEA or Collidine, 8 equivalents)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group on the resin-bound peptide is fully deprotected (typically with 20% piperidine in DMF) and the resin is thoroughly washed with DMF.
-
Pre-activation of the Amino Acid: In a separate vessel, dissolve this compound, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in DMF. Allow this pre-activation mixture to stand for 1-5 minutes.
-
First Coupling: Add the pre-activated amino acid solution to the peptide-resin. Agitate the mixture for 45-60 minutes at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A positive result (blue/purple beads) indicates an incomplete reaction.
-
Second Coupling (if necessary): If the coupling is incomplete, repeat steps 2-4 with a fresh solution of the activated amino acid.
-
Final Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to prepare for the next deprotection and coupling cycle.
Choice of Coupling Reagents
The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids. Uronium/aminium and phosphonium-based reagents are generally more effective than carbodiimides for such challenging couplings.
| Reagent Class | Examples | Potency for Hindered Couplings | Notes |
| Uronium/Aminium | HATU, HCTU, COMU | High | Generally recommended for sterically hindered amino acids. Forms highly reactive acyl-uronium species. |
| Phosphonium | PyBOP, PyAOP | High | Also very effective for difficult couplings. |
| Carbodiimides | DIC, DCC | Moderate to Low | Often require an additive like HOBt or OxymaPure. May be insufficient for highly hindered couplings. |
Biological Context and Signaling Pathways
While specific signaling pathways directly modulated by peptides containing this compound are not extensively documented, the incorporation of the closely related cyclohexylalanine (Cha) has been studied in the context of G-protein coupled receptor (GPCR) ligands, such as apelin and somatostatin analogues.
Apelin Receptor Signaling
The apelin receptor (APJ) is a GPCR involved in various physiological processes, including cardiovascular function.[10] Peptides containing cyclohexylalanine have been investigated as stable apelin analogues. The binding of an apelin agonist to the APJ receptor can trigger several downstream signaling cascades.
Somatostatin Receptor Signaling
Somatostatin receptors (SSTRs) are a family of five GPCR subtypes that mediate the inhibitory effects of somatostatin on hormone secretion and cell proliferation. Analogues containing non-canonical amino acids are developed to improve stability and receptor subtype selectivity.
References
- 1. cusabio.com [cusabio.com]
- 2. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. benchchem.com [benchchem.com]
- 10. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-(Fmoc-amino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-A6c-OH), a crucial building block in modern peptide chemistry. Valued for its ability to introduce conformational constraints into peptide structures, this unnatural amino acid is instrumental in the development of peptides with enhanced stability and biological activity. This document details the physicochemical properties, synthesis, and applications of Fmoc-A6c-OH, with a particular focus on its use in Solid-Phase Peptide Synthesis (SPPS). Detailed experimental protocols for its incorporation into peptide chains are provided, alongside a discussion of its role in the design of therapeutic peptides targeting specific signaling pathways.
Introduction
This compound is a derivative of the cyclic amino acid 1-aminocyclohexanecarboxylic acid, protected at the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is central to Fmoc-based Solid-Phase Peptide Synthesis (SPPS), allowing for the stepwise and efficient assembly of peptide chains.[1][2] The incorporation of the rigid cyclohexyl scaffold of Fmoc-A6c-OH into peptides limits their conformational flexibility. This is a key strategy in drug design to stabilize bioactive conformations, such as β-turns, and to increase resistance to enzymatic degradation, thereby improving pharmacokinetic profiles.[3]
Physicochemical and Analytical Data
The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers.[4][5]
| Property | Value | References |
| Molecular Weight | 365.42 g/mol | [4] |
| Molecular Formula | C₂₂H₂₃NO₄ | [4][5] |
| CAS Number | 162648-54-6 | [4][5] |
| Appearance | White powder | [6] |
| Melting Point | 185-187 °C | |
| Purity (Typical) | ≥98.0% (by HPLC) | [6] |
| Solubility | Insoluble in water | [7] |
| Storage Temperature | -20°C to 8°C | [4] |
Synthesis and Application in Peptide Chemistry
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 1-aminocyclohexanecarboxylic acid with Fmoc-chloride (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions. The reaction is generally performed in an organic solvent.[7]
A logical workflow for the synthesis is depicted below:
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-A6c-OH is primarily used as a building block in Fmoc-based SPPS.[3] Its incorporation into a peptide sequence follows the standard SPPS cycle of deprotection, coupling, and washing. The bulky cyclohexyl group can present steric hindrance, potentially requiring optimized coupling conditions, such as extended reaction times or the use of more potent coupling reagents.
The general workflow for incorporating an amino acid in Fmoc-SPPS is illustrated below:
Experimental Protocols
General Protocol for Coupling of Fmoc-A6c-OH in Manual SPPS
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Preparation : Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection : Add a 20% solution of piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature. Drain the piperidine solution and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times).[8]
-
Amino Acid Activation and Coupling :
-
In a separate vial, dissolve Fmoc-A6c-OH (3-5 equivalents) and a suitable activating agent such as HCTU (3-5 equivalents) or a carbodiimide like DIC with an additive like Oxyma Pure in a minimal amount of DMF.[9]
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to the resin, followed immediately by the activated amino acid solution.
-
Agitate the mixture at room temperature. Due to the steric bulk of Fmoc-A6c-OH, extended coupling times of 2-4 hours or even double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative test (colorless or yellow) indicates complete coupling.
-
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[8]
Role in Drug Development and Signaling Pathways
The incorporation of 1-aminocyclohexanecarboxylic acid (A6c) into peptides is a strategy to develop potent and specific modulators of biological processes, often by targeting protein-protein interactions within signaling pathways.
Targeting the Grb7 Signaling Pathway in Cancer
A notable example is the development of peptide inhibitors targeting the Growth factor receptor-bound protein 7 (Grb7). Grb7 is a signaling protein implicated in the progression of certain cancers, such as HER2-positive breast cancer. Peptides designed to bind to the SH2 domain of Grb7 can disrupt its downstream signaling, thereby inhibiting cancer cell migration. The inclusion of conformationally constrained amino acids like A6c can enhance the binding affinity and stability of these inhibitory peptides.[10]
The logical relationship in this therapeutic approach is outlined below:
Development of Antimicrobial Peptides (AMPs)
1-aminocyclohexanecarboxylic acid has also been incorporated into synthetic antimicrobial peptides (AMPs). These peptides have shown inhibitory activity against drug-resistant bacterial strains. The constrained structure imparted by A6c can influence the peptide's conformation upon interaction with bacterial membranes, which is a critical aspect of their mechanism of action.[11] While the precise signaling pathways disrupted by these AMPs within the bacteria are complex and varied, a primary mechanism involves the permeabilization of the cell membrane.
Conclusion
This compound is a valuable and versatile tool in peptide chemistry and drug discovery. Its ability to introduce conformational rigidity allows for the rational design of peptides with improved biological properties. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to leverage the unique characteristics of this compound in their work. As the demand for more stable and potent peptide-based therapeutics grows, the importance of specialized building blocks like Fmoc-A6c-OH will continue to increase.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chempep.com [chempep.com]
- 3. chemimpex.com [chemimpex.com]
- 4. usbio.net [usbio.net]
- 5. scbt.com [scbt.com]
- 6. L19810.03 [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-ACHC-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-aminocyclohexanecarboxylic acid (Fmoc-ACHC-OH). This valuable building block is instrumental in peptide synthesis and drug development, offering unique conformational constraints to peptide structures. This document outlines detailed synthetic protocols, purification methods, and in-depth characterization data for both cis and trans isomers of Fmoc-4-aminocyclohexanecarboxylic acid, the most common positional isomer.
Introduction
Fmoc-ACHC-OH is a non-proteinogenic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The incorporation of the aminocyclohexanecarboxylic acid moiety imparts rigidity to peptide backbones, influencing their secondary structure and, consequently, their biological activity and stability. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for a straightforward and reversible protection strategy, compatible with standard SPPS protocols. This guide will focus on the synthesis and characterization of the 4-aminocyclohexanecarboxylic acid isomers.
Synthesis of Fmoc-ACHC-OH
The synthesis of Fmoc-ACHC-OH is typically achieved through the N-protection of the corresponding aminocyclohexanecarboxylic acid isomer with a suitable Fmoc-reagent under basic conditions. The starting materials, cis- and trans-4-aminocyclohexanecarboxylic acid, can be synthesized via catalytic hydrogenation of p-aminobenzoic acid. The ratio of cis to trans isomers in the precursor can be influenced by the reaction conditions and can be determined by Nuclear Magnetic Resonance (NMR) analysis.[1]
A general and adaptable protocol for the Fmoc protection is provided below. This procedure can be applied to both cis and trans isomers of 4-aminocyclohexanecarboxylic acid.
Experimental Protocol: Fmoc Protection of 4-Aminocyclohexanecarboxylic Acid
Materials:
-
cis- or trans-4-Aminocyclohexanecarboxylic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetone or 1,4-Dioxane
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 4-aminocyclohexanecarboxylic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or sodium bicarbonate.
-
Addition of Fmoc Reagent: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in acetone or 1,4-dioxane dropwise to the stirred amino acid solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc reagent and by-products.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-ACHC-OH will form.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
-
Drying: Dry the product under vacuum to a constant weight.
Purification
The crude Fmoc-ACHC-OH can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene, to yield a white, crystalline solid.[2] Column chromatography on silica gel can also be employed for purification if necessary.
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of Fmoc-ACHC-OH.
Characterization of Fmoc-ACHC-OH Isomers
Thorough characterization is essential to confirm the identity, purity, and isomeric integrity of the synthesized Fmoc-ACHC-OH. The following sections detail the key analytical techniques and expected data for the cis and trans isomers of Fmoc-4-aminocyclohexanecarboxylic acid.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the cis and trans isomers of Fmoc-4-aminocyclohexanecarboxylic acid.
| Property | Fmoc-cis-4-aminocyclohexanecarboxylic acid | Fmoc-trans-4-aminocyclohexanecarboxylic acid |
| Synonyms | Fmoc-1,4-cis-Achc-OH | Fmoc-1,4-trans-Achc-OH |
| CAS Number | 147900-45-6[3] | Not readily available |
| Molecular Formula | C₂₂H₂₃NO₄[3] | C₂₂H₂₃NO₄ |
| Molecular Weight | 365.4 g/mol [3] | 365.4 g/mol |
| Appearance | White powder[3] | White to off-white solid |
| Melting Point | 130 - 138 °C[3] | Not consistently reported |
| Purity (HPLC) | ≥ 97%[3] | ≥ 98% |
| Storage Conditions | 0-8 °C[3] | 2-8 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the Fmoc-ACHC-OH isomers. The chemical shifts and coupling constants of the cyclohexane ring protons are particularly informative for distinguishing between the cis and trans configurations. While specific spectral data for Fmoc-4-aminocyclohexanecarboxylic acid isomers is not widely published, general principles for distinguishing cis and trans isomers of 4-substituted cyclohexanes can be applied. In the more stable chair conformation, axial and equatorial protons exhibit distinct chemical shifts and coupling patterns.
General Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the Fmoc-ACHC-OH isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Spectral Features:
-
Fmoc Group: A series of multiplets in the aromatic region (typically ~7.2-7.9 ppm) and signals for the CH and CH₂ groups of the fluorenyl moiety.
-
Cyclohexane Ring: A complex pattern of multiplets in the aliphatic region. The chemical shifts and coupling constants of the protons at C1 (attached to the carboxyl group) and C4 (attached to the Fmoc-protected amino group) are diagnostic for the stereochemistry. For the trans isomer, where both substituents can be in equatorial positions, the axial protons on C1 and C4 are expected to show large axial-axial coupling constants (Jaa ≈ 10-13 Hz). In contrast, the cis isomer will have one axial and one equatorial substituent, leading to smaller axial-equatorial and equatorial-equatorial couplings.
Expected ¹³C NMR Spectral Features:
-
Fmoc Group: Characteristic signals for the aromatic carbons and the aliphatic carbons of the fluorenyl group.
-
Carbonyl Carbon: A signal for the carboxylic acid carbonyl group (typically >170 ppm).
-
Cyclohexane Ring: Signals for the six carbons of the cyclohexane ring. The chemical shifts of C1 and C4 will be influenced by the stereochemistry of the substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized Fmoc-ACHC-OH.
General Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Data Analysis: The expected molecular ion peak for Fmoc-ACHC-OH would be [M+H]⁺ at m/z 366.4 or [M-H]⁻ at m/z 364.4.
Characterization Workflow
References
Solubility Profile of 1-(Fmoc-amino)cyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ach-OH), a non-proteinogenic amino acid derivative commonly utilized in solid-phase peptide synthesis (SPPS). An understanding of its solubility is critical for optimizing coupling reactions, ensuring high yields, and maintaining the purity of synthetic peptides. While specific quantitative solubility data for this compound in various organic solvents is not extensively published, this guide consolidates available qualitative information, provides general solubility expectations based on the behavior of similar compounds, and details a robust experimental protocol for precise solubility determination.
Core Principles of Fmoc-Amino Acid Solubility
The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group generally enhances solubility in a range of organic solvents. However, the cyclohexyl moiety of this compound also contributes significantly to the molecule's nonpolar character.
Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are standard in SPPS due to their exceptional ability to dissolve a wide array of Fmoc-amino acids and effectively swell the solid-phase resin support.
Solubility Data
Precise quantitative solubility data for this compound is sparse in publicly available literature. Therefore, the following table summarizes the expected qualitative solubility based on data for similar Fmoc-amino acids and general principles of peptide chemistry. For critical applications, experimental determination of solubility is strongly recommended.
| Solvent | Chemical Formula | Type | Expected Solubility | Remarks |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Highly Soluble | A standard and highly effective solvent for SPPS; Fmoc-amino acids are generally very soluble. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Highly Soluble | Often used as a substitute for DMF, with excellent solvating properties for Fmoc-amino acids. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | Highly Soluble | A strong solvent, though its viscosity and reactivity should be considered for specific applications. |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Sparingly to Moderately Soluble | While a common solvent in organic synthesis, its ability to dissolve Fmoc-amino acids can be limited. Often used in combination with other solvents. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderately Soluble | A viable solvent, though generally less effective than DMF or NMP for dissolving Fmoc-amino acids. |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Sparingly Soluble | Typically not a primary solvent for dissolving Fmoc-amino acids due to lower solvation capacity. |
| PolarClean | C₇H₁₃NO₃ | Polar Aprotic | Soluble to Highly Soluble | Studies on other Fmoc-amino acids suggest high solubility, potentially in the range of >0.4 M.[1] |
| Water | H₂O | Polar Protic | Insoluble | Consistently reported as insoluble in water by chemical suppliers.[2][3] |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility values, the following "shake-flask" method, followed by High-Performance Liquid Chromatography (HPLC) analysis, is the gold standard.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
High-purity organic solvent of choice (e.g., DMF, NMP, DCM)
-
Analytical balance (readable to 0.1 mg)
-
Vials with solvent-resistant caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated micropipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial and record the total mass.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The concentration of the dissolved solid should be constant over time.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Alternatively, allow the vial to stand undisturbed at a constant temperature until the excess solid has fully settled.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions into the HPLC to generate a calibration curve by plotting the peak area against concentration. The Fmoc group has a strong UV absorbance, typically around 266 nm.
-
Inject the diluted sample of the saturated solution into the HPLC.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or Molarity).
-
Visualized Workflows
The following diagrams illustrate the logical workflow for solubility determination and a typical application in solid-phase peptide synthesis.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: A simplified workflow illustrating the use of dissolved this compound in SPPS.
References
Navigating the Safe Handling of 1-(Fmoc-amino)cyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 1-(Fmoc-amino)cyclohexanecarboxylic acid. Designed for laboratory personnel and professionals in drug development, this document synthesizes critical data from multiple safety data sheets (SDS) and chemical supplier information to ensure safe laboratory practices. This guide covers physical and chemical properties, hazard identification, personal protective equipment, first-aid measures, and handling and storage procedures.
Core Safety and Physical Data
This compound is a white, powdered organic compound commonly used in peptide synthesis.[1] While some safety data sheets classify this chemical as not hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care, as with all laboratory chemicals.[2][3] Inconsistencies exist across different supplier safety data, with some indicating potential for irritation. Therefore, adopting a cautious approach is recommended.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.
| Property | Value | References |
| Molecular Formula | C22H23NO4 | [1][4] |
| Molecular Weight | 365.42 g/mol | [4] |
| Appearance | White powder/solid | [2][3] |
| Melting Point | 185-187 °C | [1][2] |
| Boiling Point | 591.7 ± 29.0 °C (Predicted) | [1] |
| Solubility | Insoluble in water | [1][3][5] |
| Density | 1.30 g/cm³ | [1] |
| Storage Temperature | 2-8°C or -20°C | [1][4] |
Hazard Identification and Precautionary Statements
While not universally classified as hazardous, some sources suggest exercising caution. The precautionary statements listed in some safety data for similar compounds provide a good framework for safe handling.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity | No data available | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |
| Skin Corrosion/Irritation | Not classified, but handle with care | P264: Wash skin thoroughly after handling.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |
| Serious Eye Damage/Irritation | Not classified, but handle with care | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| Specific Target Organ Toxicity | No data available | P271: Use only outdoors or in a well-ventilated area.[6] |
Experimental Protocols: General Chemical Safety Assessment
While specific experimental safety data for this compound is not publicly available, the following general protocols are standard for assessing the potential hazards of a new chemical compound in a research setting.
1. Dustiness Test:
-
Objective: To assess the potential for a powder to become airborne.
-
Methodology: A known quantity of the substance is dropped from a specified height in a controlled chamber. Air samples are taken at various points to determine the concentration of airborne particles. This helps in selecting appropriate respiratory protection.
2. Skin Irritation/Corrosion Test (In Vitro):
-
Objective: To assess the potential of a chemical to cause skin irritation or corrosion.
-
Methodology: A reconstructed human epidermis (RhE) model is used. The test chemical is applied to the tissue surface for a defined period. Cell viability is then measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates irritant or corrosive potential.
3. Eye Irritation/Corrosion Test (In Vitro):
-
Objective: To assess the potential of a chemical to cause eye irritation or serious eye damage.
-
Methodology: Various in vitro methods can be used, such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test. These tests measure changes in corneal opacity and permeability or cell viability after exposure to the test chemical.
Safe Handling and Emergency Procedures
Adherence to proper handling and emergency protocols is paramount to ensuring laboratory safety.
Personal Protective Equipment (PPE)
The recommended personal protective equipment when handling this compound is summarized in Table 2.
| PPE Category | Recommendation | References |
| Eye Protection | Safety glasses with side-shields or goggles. | [6] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | [6] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | [3][6] |
| Respiratory Protection | Use a type N95 (US) or type P1 (EN 143) dust mask if handling large quantities or if dust is generated. |
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Procedure | References |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [2][3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur. | [2][3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [2][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur. | [2][3] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.
-
Handling: Avoid contact with skin, eyes, and clothing.[2][3] Avoid dust formation.[2] Use only in a well-ventilated area.[6] Wash hands thoroughly after handling.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3] Recommended storage temperatures vary, with some sources suggesting 2-8°C and others -20°C.[4]
Visualizing Safety Workflows
To further aid in the understanding of laboratory safety procedures, the following diagrams, created using the DOT language, illustrate key logical relationships and workflows.
References
Commercial Suppliers and Technical Guide for 1-(Fmoc-amino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ach-OH), a key building block in peptide synthesis and drug discovery. It details commercial suppliers, physicochemical properties, and protocols for its application, particularly in Solid-Phase Peptide Synthesis (SPPS).
Introduction to this compound
This compound is a non-proteinogenic amino acid derivative widely utilized in the synthesis of peptides and peptidomimetics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function allows for its use in the well-established Fmoc-based solid-phase peptide synthesis strategy. The cyclohexyl ring introduces conformational constraints into the peptide backbone, which can lead to enhanced metabolic stability, improved receptor affinity, and controlled secondary structure formation. These properties make it a valuable tool for designing novel therapeutic peptides and other biologically active molecules.
Commercial Suppliers
A variety of chemical suppliers offer this compound, ensuring its availability for research and development purposes. The table below summarizes key information from prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| Chem-Impex | Fmoc-1-aminocyclohexane carboxylic acid | 162648-54-6 | ≥ 98% (HPLC) | C22H23NO4 | 365.4 |
| Santa Cruz Biotechnology | Fmoc-1,4-trans-ACHC-OH | 147900-46-7 | - | C22H23NO4 | 365.42 |
| Thermo Scientific Chemicals | This compound, 98+% | 162648-54-6 | 98+% | C22H23NO4 | - |
| Fisher Scientific | This compound, 98+% | 162648-54-6 | 98+% | C22H23NO4 | 365.43 |
| Sigma-Aldrich | This compound | 162648-54-6 | ≥98.0% (T) | C22H23NO4 | 365.42 |
| Advanced ChemTech | Fmoc-homocycloleucine; Fmoc-1-amino-1-cyclohexane carboxylic acid; Fmoc-ACHC-OH | - | - | - | - |
Physicochemical Properties
Understanding the physical and chemical properties of 1-(Fmoc-amino)cyclohexanececarboxylic acid is crucial for its proper handling, storage, and use in synthesis.
| Property | Value | Reference |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 185-187 °C | [3] |
| Solubility | Insoluble in water. | [2] |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | [1][3] |
Experimental Protocols: Incorporation in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-SPPS. However, due to the steric bulk of the cyclohexyl group, optimization of coupling conditions may be necessary to ensure efficient and complete reactions.
General Fmoc-SPPS Workflow
The following diagram illustrates a typical cycle for the incorporation of an Fmoc-protected amino acid, including Fmoc-Ach-OH, in SPPS.
Detailed Methodologies
4.2.1. Resin Swelling: Before the first coupling, the solid support resin (e.g., Rink Amide, Wang resin) must be swelled.
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF), and allow the resin to swell for at least 30-60 minutes with gentle agitation.
4.2.2. Fmoc Deprotection: To expose the free amine for the coupling reaction, the Fmoc group of the resin-bound amino acid is removed.
-
Drain the swelling solvent.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. A two-step deprotection (e.g., 2 minutes followed by 10 minutes with fresh reagent) can be employed to ensure complete removal.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
4.2.3. Coupling of this compound: Due to the potential for steric hindrance from the cyclohexyl group, a potent coupling reagent is recommended.
-
In a separate vial, dissolve this compound (2-5 equivalents relative to the resin loading) and a suitable coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.9-4.5 equivalents) in DMF.
-
Add a hindered base, typically N,N-diisopropylethylamine (DIPEA) (4-10 equivalents), to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For potentially difficult couplings involving sterically hindered residues, extending the reaction time or performing a double coupling may be beneficial.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
4.2.4. Capping (Optional): If the coupling is incomplete (positive Kaiser test), any unreacted free amines can be "capped" to prevent the formation of deletion sequences. This is typically done by acetylating the unreacted amines with acetic anhydride and a base like DIPEA in DMF.
4.2.5. Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed.
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail. A common cocktail is Reagent K (trifluoroacetic acid/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane/water (95:2.5:2.5).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.
4.2.6. Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development and Research
The incorporation of this compound is a strategic choice in the design of peptidomimetics and cyclic peptides.
Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The cyclohexyl group of Fmoc-Ach-OH introduces a rigid scaffold that can help to lock the peptide into a bioactive conformation, thereby increasing its potency and selectivity for a biological target.
Cyclic Peptides
Cyclic peptides often exhibit greater stability against enzymatic degradation and can have improved membrane permeability compared to their linear counterparts. This compound can be incorporated into a linear peptide precursor, which is then cyclized either on-resin or in solution. The following diagram outlines a general workflow for the synthesis of a head-to-tail cyclic peptide using this amino acid.
Conclusion
This compound is a versatile and valuable building block for peptide chemists and drug developers. Its commercial availability and the well-established protocols for its use in Fmoc-SPPS make it an accessible tool for creating novel peptides with enhanced structural and functional properties. The ability to introduce conformational constraints makes it particularly useful in the design of stable, potent, and selective peptidomimetics and cyclic peptides for therapeutic and research applications. Careful consideration of coupling conditions is necessary to overcome potential steric hindrance and ensure high-yield synthesis.
References
Spectral Data and Characterization of 1-(Fmoc-amino)cyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-(Fmoc-amino)cyclohexanecarboxylic acid, a key building block in peptide synthesis and drug discovery. Due to the limited availability of directly published, comprehensive spectral datasets for this specific molecule, this document presents a combination of data for the parent compound, 1-aminocyclohexanecarboxylic acid, and expected spectral characteristics after the addition of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.
Compound Overview
This compound is an amino acid derivative where the amino group is protected by an Fmoc group. This protection is crucial for its application in solid-phase peptide synthesis.[1][2][3]
Chemical Structure:
Molecular Formula: C₂₂H₂₃NO₄[4][5]
Molecular Weight: 365.42 g/mol [5][6]
Appearance: White to off-white solid[1]
Melting Point: 185-187 °C[5]
Spectroscopic Data
The following tables summarize the expected and observed spectral data for this compound and its parent compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 1-Aminocyclohexanecarboxylic acid[7] |
| Cyclohexyl Protons | 1.2 - 2.2 | 1.2 - 2.1 |
| Fmoc -CH₂- | ~4.4 | N/A |
| Fmoc -CH- | ~4.2 | N/A |
| Fmoc Aromatic Protons | 7.2 - 7.8 | N/A |
| -NH- | ~7.0 (broad) | N/A |
| -COOH | >10.0 (broad) | N/A |
Table 2: ¹³C NMR Spectral Data
| Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 1-Aminocyclohexanecarboxylic acid[8] |
| Cyclohexyl -C-NH- | ~60 | ~60 |
| Cyclohexyl Carbons | 20 - 40 | 21.6, 25.1, 34.6 |
| Fmoc -CH₂- | ~67 | N/A |
| Fmoc -CH- | ~47 | N/A |
| Fmoc Aromatic Carbons | 120 - 145 | N/A |
| Fmoc Carbonyl (-C=O) | ~156 | N/A |
| Carboxyl (-COOH) | ~178 | ~180 |
Infrared (IR) Spectroscopy
Table 3: IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 1-Aminocyclohexanecarboxylic acid[9] |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) |
| N-H (Amide) | 3200-3400 | N/A |
| C-H (Aromatic) | 3000-3100 | N/A |
| C-H (Aliphatic) | 2850-2950 | 2850-2950 |
| C=O (Carboxylic Acid) | ~1700 | ~1700 |
| C=O (Urethane) | ~1720 | N/A |
| C=C (Aromatic) | 1450-1600 | N/A |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Technique | Expected m/z for this compound | Observed m/z for 1-Aminocyclohexanecarboxylic acid[9] |
| Electrospray Ionization (ESI-MS) | [M+H]⁺: 366.16[M+Na]⁺: 388.14 | [M+H]⁺: 144.10 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the molecular weight from the mass of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for the characterization of this compound and its role in peptide synthesis.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Caption: Role in Solid-Phase Peptide Synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. This compound | 162648-54-6 [chemicalbook.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. 1-Amino-1-cyclohexanecarboxylic acid(2756-85-6) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] This guide provides a comprehensive technical overview of the principles and practices of Fmoc-based SPPS, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in optimizing their synthetic strategies.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
The success of Fmoc-SPPS lies in its orthogonal protection strategy, which allows for the selective removal of the temporary Nα-amino protecting group (Fmoc) under mild basic conditions, while the permanent side-chain protecting groups remain intact until the final acid-mediated cleavage step.[3]
Key Characteristics of the Fmoc Group:
-
Base Lability: The Fmoc group is readily cleaved by a secondary amine, most commonly piperidine, in an aprotic polar solvent like N,N-dimethylformamide (DMF).[1] The deprotection mechanism proceeds via a β-elimination pathway.[4]
-
Acid Stability: It is stable to the acidic conditions used to remove side-chain protecting groups and cleave the peptide from the resin, typically trifluoroacetic acid (TFA).[3]
-
UV-Active Chromophore: The fluorenyl moiety possesses a strong UV absorbance, which can be utilized for real-time, non-invasive monitoring of the deprotection and coupling steps during automated synthesis.[5]
This orthogonality is the foundation of Fmoc-SPPS, enabling the stepwise elongation of the peptide chain with high fidelity.[3]
The General Workflow of Fmoc-SPPS
The synthesis of a peptide using Fmoc chemistry involves a cyclical process of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid to be incorporated into the sequence.
Mechanism of Nα-Fmoc Deprotection
The removal of the Fmoc group is a critical step in each cycle of peptide synthesis. It is typically achieved using a solution of a secondary amine, such as piperidine, in DMF. The mechanism is a two-step process:
-
Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring.[4]
-
β-Elimination: This is followed by a β-elimination reaction, which liberates the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[6] The secondary amine then acts as a scavenger, forming a stable adduct with the reactive DBF, preventing its polymerization or reaction with the newly deprotected amine.[7]
Experimental Protocols
Resin Preparation and Swelling
The choice of resin is dictated by the desired C-terminal functionality of the peptide (acid or amide).[8]
-
For C-terminal amides: Rink Amide resin is commonly used.[9]
-
For C-terminal carboxylic acids: Wang or 2-chlorotrityl chloride resins are suitable choices.[9]
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, such as DMF or dichloromethane (DCM), at a ratio of approximately 10-15 mL per gram of resin.
-
Allow the resin to swell for at least 30 minutes (up to 2 hours) at room temperature with gentle agitation.
-
Drain the solvent.
Nα-Fmoc Deprotection
Reagents:
-
20% (v/v) piperidine in DMF.
Protocol:
-
Add the deprotection solution to the swollen resin.
-
Agitate the mixture for an initial 3 minutes, then drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Amino Acid Coupling
The efficiency of peptide bond formation is highly dependent on the choice of coupling reagent.[10]
Protocol:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, HBTU, HCTU) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.[5]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
Final Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups. This is typically achieved with a strong acid, most commonly TFA, in the presence of scavengers to prevent side reactions.[8]
Protocol:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide (see table below).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
Quantitative Data
Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency and purity of the synthesized peptide.[10]
| Coupling Reagent | Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Moderate |
| DIC/OxymaPure® | Carbodiimide/Additive | 30-120 minutes | >98 | >95 | Very Low |
Data compiled from various sources for general comparison. Actual performance may vary depending on the specific peptide sequence and reaction conditions.[10]
Comparison of Fmoc Deprotection Reagents
While piperidine is the most common reagent for Fmoc deprotection, alternatives are available, particularly for challenging sequences or to mitigate certain side reactions.[7][11]
| Deprotection Reagent | Concentration | Typical Deprotection Time | Notes |
| Piperidine | 20% in DMF | 2 x 10 minutes | Standard and widely used. Can cause aspartimide formation in sensitive sequences.[7] |
| Piperazine | 10% in DMF/Ethanol (9:1) | 2 x 10 minutes | A less toxic alternative to piperidine.[7] |
| DBU | 2% in DMF | < 1 minute | Very rapid deprotection. Often used with a scavenger like piperazine as DBU itself does not scavenge DBF. Can increase racemization and aspartimide formation.[11][12] |
Common TFA Cleavage Cocktails
The composition of the cleavage cocktail is critical for obtaining a high-purity peptide and depends on the amino acid residues present in the sequence.
| Cleavage Cocktail (TFA/Scavengers) | Scavenger Composition | Application |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose for peptides without sensitive residues like Cys, Met, or Trp.[8] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing multiple sensitive residues. EDT is a potent scavenger but has a strong odor. |
| TFA/TIS/EDT/H₂O | 94:1:2.5:2.5 | Effective for peptides containing Cysteine. |
| TFA/TIS/H₂O/DODT | 92.5:2.5:2.5:2.5 | An "odorless" alternative for Cysteine-containing peptides. |
Troubleshooting Common Issues in Fmoc-SPPS
References
- 1. genscript.com [genscript.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chempep.com [chempep.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Use of 1-(Fmoc-amino)cyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH) is a non-proteinogenic, Cα,α-disubstituted amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences offers a powerful strategy to impose conformational constraints, enhance metabolic stability, and modulate biological activity. The bulky cyclohexyl side chain of Ac6c restricts the peptide backbone's rotational freedom, favoring the adoption of specific secondary structures such as helices and turns. This pre-organization can lead to peptides with improved receptor binding affinity and selectivity. Furthermore, the sterically hindered nature of the Ac6c residue provides resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics. These application notes provide a comprehensive overview of the use of Fmoc-Ac6c-OH in Fmoc-based SPPS, including detailed protocols and strategies to overcome the challenges associated with its steric bulk.
Applications of Incorporating Ac6c in Peptides
The unique structural properties of 1-aminocyclohexanecarboxylic acid (Ac6c) make it a valuable tool for peptide design in various therapeutic areas:
-
Induction of Helical Structures: The gem-disubstituted Cα carbon of Ac6c sterically favors dihedral angles (φ, ψ) consistent with helical conformations, such as 3₁₀- and α-helices. This property is particularly useful in the de novo design of helical peptides and for stabilizing helical motifs in bioactive peptides, which can be crucial for their interaction with biological targets.
-
Enhanced Proteolytic Stability: The Cα,α-disubstituted nature of Ac6c sterically hinders the approach of proteases, making the adjacent peptide bonds resistant to enzymatic cleavage. This leads to a significant increase in the metabolic stability and in vivo half-life of peptides containing this residue, a critical attribute for the development of peptide drugs.
-
Improved Receptor Selectivity: The conformational rigidity imparted by Ac6c can pre-organize the peptide backbone into a conformation that is optimal for binding to a specific receptor subtype. This can lead to enhanced binding affinity and improved selectivity over other related receptors, thereby reducing off-target effects. For instance, the incorporation of structurally similar constrained amino acids has been shown to influence agonist selectivity between different melanocortin receptors[1].
-
Development of Antimicrobial Peptides (AMPs): The incorporation of Ac6c has been successfully demonstrated in the design of synthetic antimicrobial peptides. In one study, a synthetic AMP containing multiple Ac6c residues exhibited inhibitory activity against a range of drug-resistant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa[2]. The Ac6c residues were shown to influence the peptide's conformation in membrane-mimicking environments[2].
Data Presentation
Table 1: Physicochemical Properties of Fmoc-Ac6c-OH
| Property | Value |
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molecular Weight | 365.43 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0% |
| Solubility | Soluble in DMF, NMP, DCM |
Table 2: Recommended Coupling Reagents for Fmoc-Ac6c-OH
| Coupling Reagent | Class | Relative Reactivity | Notes |
| HATU | Uronium/Aminium Salt | Very High | Highly recommended for sterically hindered amino acids. Forms highly reactive OAt esters. |
| HCTU | Uronium/Aminium Salt | High | A cost-effective alternative to HATU with comparable reactivity for many applications[1][3]. |
| PyBOP | Phosphonium Salt | High | Good for sterically hindered couplings with a lower risk of guanidinylation side reactions compared to uronium salts. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Can be effective, but may require longer reaction times or double coupling for sterically demanding residues like Ac6c. |
Table 3: Biological Activity of an Ac6c-Containing Antimicrobial Peptide
The following table summarizes the minimum inhibitory concentrations (MIC) of the synthetic antimicrobial peptide Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide against various drug-resistant bacterial strains[2].
| Bacterial Strain | MIC (µM) |
| Staphylococcus aureus | 10.9 - 21.8 |
| Acinetobacter baumannii | 10.9 |
| Klebsiella pneumoniae | 43.0 |
| Pseudomonas aeruginosa | 21.8 |
| Enterobacter aerogenes | 10.9 |
| Enterococcus faecium | 43.0 |
Experimental Protocols
The primary challenge in utilizing Fmoc-Ac6c-OH in SPPS is its steric hindrance, which can lead to incomplete coupling reactions. Therefore, optimized protocols are necessary to ensure high coupling efficiency.
Protocol 1: Standard Coupling of Fmoc-Ac6c-OH using HATU
This protocol describes a single coupling cycle for incorporating Fmoc-Ac6c-OH into a peptide sequence on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Ac6c-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N'-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to synthesis.
-
Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min), followed by DMF (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ac6c-OH and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the pre-activated Fmoc-Ac6c-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF (5 x 1 min).
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to Protocol 2 (Double Coupling).
Protocol 2: Double Coupling of Fmoc-Ac6c-OH
This protocol is recommended if the initial coupling of Fmoc-Ac6c-OH is incomplete.
Procedure:
-
First Coupling: Perform the initial coupling of Fmoc-Ac6c-OH as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Ac6c-OH as described in Protocol 1, step 4. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the completion of the reaction.
Protocol 3: Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Characterization by Circular Dichroism (CD) Spectroscopy
Procedure:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., trifluoroethanol (TFE) to promote helical structures, or an appropriate buffer for water-soluble peptides). Determine the precise peptide concentration.
-
CD Spectrometer Setup: Use a quartz cuvette with a 0.1 cm path length. Set the spectrometer to scan from approximately 260 nm to 190 nm.
-
Data Acquisition: Record the CD spectrum at a controlled temperature.
-
Data Analysis: Analyze the CD spectrum to determine the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software[4][5][6][7][8]. α-Helical structures typically show characteristic negative bands around 222 nm and 208 nm, and a positive band around 193 nm.
Mandatory Visualizations
Caption: Workflow for incorporating Fmoc-Ac6c-OH in SPPS.
Caption: Impact of Ac6c incorporation on peptide properties.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Efficient Coupling of 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Fmoc-Ac6c-OH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the sterically hindered α,α-disubstituted amino acid, 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), in solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling protocol is critical to overcome the challenges associated with this bulky amino acid residue and to ensure high peptide purity and yield.
Introduction: The Challenge of Steric Hindrance
This compound (Fmoc-Ac6c-OH) is an α,α-disubstituted amino acid, a class of compounds known for imparting unique conformational constraints on peptides, which can enhance biological activity and metabolic stability. However, the presence of the cyclohexyl ring directly attached to the α-carbon presents significant steric hindrance. This bulkiness can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slow reaction kinetics and incomplete coupling.[1] Consequently, this can result in the formation of deletion sequences, which are challenging to separate from the target peptide.[2] Therefore, standard coupling protocols are often insufficient, necessitating the use of more potent coupling reagents and optimized reaction conditions.[1]
Comparative Performance of Coupling Reagents
The choice of coupling reagent is paramount for the efficient incorporation of Fmoc-Ac6c-OH. Reagents are broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts. For sterically hindered amino acids, aminium/uronium and phosphonium salts are generally more effective than carbodiimides.[1]
Table 1: Performance Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Typical Coupling Time | Expected Purity | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | 30 - 90 min | >95% | Highly effective for hindered couplings with low racemization.[3][4] Considered one of the most efficient reagents.[5] |
| HBTU | Aminium/Uronium Salt | High | 45 - 120 min | >90% | A widely used and effective reagent, though slightly less reactive than HATU.[3][6] |
| COMU | Aminium/Uronium Salt | Very High | 30 - 90 min | >95% | Comparable in efficiency to HATU, with the advantage of producing non-explosive byproducts.[3][7] |
| PyBOP | Phosphonium Salt | High | 60 - 180 min | >90% | Effective for hindered couplings and avoids the potential for guanidinylation side reactions.[8] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | 90 - 240 min | >85% | A cost-effective option that can be efficient, especially with extended reaction times or double coupling.[9] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase coupling of Fmoc-Ac6c-OH. A double coupling strategy is highly recommended to ensure the highest possible yield and purity.[10]
3.1. General Resin Preparation and Fmoc Deprotection
-
Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5 minutes. Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine. A Kaiser test should be performed to confirm the presence of free primary amines (a positive test results in blue beads).[10]
3.2. Protocol 1: Double Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency.
-
First Coupling Activation: In a separate vessel, dissolve Fmoc-Ac6c-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
First Coupling Reaction: Immediately add the activated Fmoc-Ac6c-OH solution to the deprotected resin. Agitate the reaction mixture at room temperature for 60-90 minutes.
-
Intermediate Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Ac6c-OH as described in step 1 and add it to the resin. Agitate the reaction mixture for another 60-90 minutes.
-
Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times).
-
Monitoring: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates successful coupling. If the test is positive, a third coupling may be considered.
3.3. Protocol 2: Double Coupling using DIC/Oxyma
This protocol provides a more cost-effective, albeit potentially slower, alternative.
-
First Coupling Mixture: In a separate vessel, dissolve Fmoc-Ac6c-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
First Coupling Reaction: Add the Fmoc-Ac6c-OH/Oxyma solution to the deprotected resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 2-4 hours.
-
Intermediate Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Second Coupling: Prepare a fresh coupling mixture as described in step 1 and add it to the resin, followed by DIC. Agitate for an additional 2-4 hours.
-
Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Visualizing the Workflow
The following diagrams illustrate the general workflow for a double coupling cycle in SPPS and the logical relationship in selecting a coupling strategy.
Conclusion
The successful incorporation of the sterically hindered amino acid Fmoc-Ac6c-OH requires a departure from standard SPPS protocols. The use of potent coupling reagents such as HATU or COMU, combined with a routine double coupling strategy, is highly recommended to achieve high purity and yield. For more cost-sensitive applications, a DIC/Oxyma protocol with extended reaction times and double coupling can also be effective. Careful monitoring of the coupling reaction, for instance with the Kaiser test, is crucial to ensure the successful synthesis of peptides containing this challenging residue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc Deprotection of 1-(Fmoc-amino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Amino)cyclohexanecarboxylic acid (Acha), a cyclic, sterically hindered α-amino acid, is a valuable building block in medicinal chemistry for the design of peptidomimetics with constrained conformations. The incorporation of Acha into peptide sequences can enhance metabolic stability, receptor affinity, and bioavailability. The synthesis of such peptides typically employs solid-phase peptide synthesis (SPPS) using the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino function.
However, the steric hindrance posed by the cyclohexyl ring of Acha presents a significant challenge during the Fmoc deprotection step. Incomplete removal of the Fmoc group can lead to the formation of deletion sequences, resulting in difficult purification and reduced overall yield of the target peptide. Therefore, the selection of an appropriate Fmoc deprotection method is critical for the successful synthesis of Acha-containing peptides.
These application notes provide a detailed overview of various Fmoc deprotection methods applicable to the sterically hindered 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Acha-OH). This document includes a comparative analysis of common deprotection reagents, detailed experimental protocols, and troubleshooting guidelines to assist researchers in optimizing their synthetic strategies.
Fmoc Deprotection Methods: A Comparative Overview
The choice of the deprotection reagent and conditions is crucial for achieving high efficiency in the removal of the Fmoc group from sterically hindered amino acids like Acha. While the standard reagent, piperidine, is widely used, alternative bases and cocktails have been developed to address the challenges of incomplete deprotection and to minimize side reactions.
Table 1: Comparison of Fmoc Deprotection Methods for Sterically Hindered Amino Acids (Illustrative for Fmoc-Acha-OH)
| Deprotection Reagent/Cocktail | Typical Concentration | Typical Reaction Time | Advantages | Disadvantages | Expected Yield/Purity |
| Piperidine in DMF | 20% (v/v) | 2 x 10-20 min | Standard, well-established method. | Can be slow or incomplete for sterically hindered residues, leading to deletion sequences. | Moderate to High |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) in DMF | 2 x 5-10 min | Very rapid and effective for hindered residues.[1] | Non-nucleophilic, requires a scavenger for the dibenzofulvene (DBF) byproduct. Can increase aspartimide formation in sensitive sequences.[1] | High |
| DBU/Piperidine in DMF | 2% DBU, 2% Piperidine (v/v) | 2 x 5-10 min | Combines the speed of DBU with piperidine as a DBF scavenger.[2] | High basicity may not be suitable for all substrates. | High |
| 4-Methylpiperidine (4-MP) in DMF | 20% (v/v) | 2 x 10-20 min | Efficacy is equivalent to piperidine.[3][4] Not a controlled substance in many regions, simplifying procurement.[3] | Similar limitations to piperidine for highly hindered residues. | Moderate to High |
| Piperazine (PZ) in DMF/Ethanol | 10% (w/v) in 9:1 DMF/EtOH | 2 x 10-20 min | Good alternative to piperidine with potentially reduced side reactions.[5] | Lower solubility compared to piperidine.[5] | Moderate to High |
| 3-(Diethylamino)propylamine (DEAPA) | Neat or in solution | Variable | Shown to minimize diastereoisomer and aspartimide formation. | Less commonly used, may require more optimization. | Moderate to High |
Disclaimer: The "Expected Yield/Purity" values are illustrative and based on general outcomes for sterically hindered amino acids. Actual results for this compound may vary depending on the specific peptide sequence, solid support, and reaction conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the Fmoc deprotection of resin-bound 1-(amino)cyclohexanecarboxylic acid.
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is suitable for routine deprotection but may require optimization for Acha-containing peptides.
Materials:
-
Fmoc-Acha-Resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
Procedure:
-
Resin Swelling: Swell the Fmoc-Acha-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[2] Agitate the mixture at room temperature for 3 minutes.[6]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution.[2] Agitate the mixture at room temperature for 10-15 minutes.[6]
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[6]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a dark blue color.[7]
Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperidine
This protocol is recommended for efficient deprotection of the sterically hindered Fmoc-Acha-OH.
Materials:
-
Fmoc-Acha-Resin
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF or NMP. Prepare fresh.
Procedure:
-
Resin Swelling: Swell the Fmoc-Acha-resin in DMF or NMP for at least 30 minutes.
-
Deprotection: Drain the solvent and add the DBU/piperidine deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 5-10 minutes at room temperature. For particularly difficult sequences, a second treatment may be necessary.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF or NMP (5-7 times) to remove all traces of the bases.[1]
-
Confirmation: Perform a Kaiser test to confirm the successful deprotection.
Visualization of Key Processes
Troubleshooting
Issue: Incomplete Deprotection (Negative Kaiser Test)
-
Possible Cause: Insufficient reaction time or reagent concentration for the sterically hindered Acha residue.
-
Solution:
-
Repeat Deprotection: Perform a second deprotection step with fresh reagent.[7]
-
Increase Time: Extend the duration of the deprotection steps.
-
Switch to a Stronger Base: Utilize the DBU/piperidine protocol (Protocol 2).
-
Issue: Deletion Sequence Detected by Mass Spectrometry
-
Possible Cause: This is a direct consequence of incomplete Fmoc removal in the preceding cycle.
-
Solution: Re-synthesize the peptide using a more robust deprotection method, such as the DBU/piperidine protocol, specifically for the Acha residue.
Issue: Side Reactions (e.g., Aspartimide Formation in Sensitive Sequences)
-
Possible Cause: High basicity of the deprotection solution (e.g., DBU).[1]
-
Solution: Consider using alternative, less basic reagents like piperazine or DEAPA, although this may require longer reaction times for the Acha residue.[1]
Conclusion
The successful incorporation of 1-(amino)cyclohexanecarboxylic acid into peptides via Fmoc-SPPS is highly dependent on the effective removal of the Fmoc protecting group. While standard piperidine protocols may suffice in some cases, the steric hindrance of Acha often necessitates the use of more potent deprotection reagents like DBU. By carefully selecting the deprotection method and optimizing reaction conditions, researchers can overcome the synthetic challenges associated with this valuable amino acid, enabling the development of novel and potent peptidomimetics. It is recommended to perform small-scale test syntheses to determine the optimal deprotection strategy for a specific Acha-containing peptide sequence.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-ACHC-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for enhancing the pharmacological properties of therapeutic peptides. Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-ACHC-OH) is a cyclic, sterically hindered amino acid that offers unique structural constraints. Its incorporation can lead to peptides with increased metabolic stability, enhanced receptor affinity, and predictable secondary structures. This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-ACHC-OH into peptide sequences using solid-phase peptide synthesis (SPPS).
Applications of ACHC-Containing Peptides
The rigid cyclohexane ring of ACHC significantly influences the peptide backbone's conformation, often inducing stable helical or turn structures.[1] This conformational pre-organization can be advantageous for several applications:
-
Enhanced Metabolic Stability: The unnatural structure of ACHC provides resistance to enzymatic degradation by proteases, prolonging the in-vivo half-life of the peptide.[1]
-
Improved Receptor Binding: By locking the peptide into a bioactive conformation, ACHC can enhance the binding affinity and selectivity for its target receptor.
-
Development of Antimicrobial Peptides (AMPs): The incorporation of ACHC has been shown to be effective in the design of synthetic AMPs with potent activity against drug-resistant bacteria.[2]
-
Scaffolds for Drug Design: The predictable secondary structures induced by ACHC make it a valuable building block for designing peptidomimetics and novel therapeutic agents.
Challenges in Incorporating Fmoc-ACHC-OH
The primary challenge in the incorporation of Fmoc-ACHC-OH is the steric hindrance posed by the bulky cyclohexyl group. This can lead to:
-
Slow Coupling Kinetics: The bulky side chain can shield the carboxylic acid, slowing down the acylation reaction.[3]
-
Incomplete Coupling: Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in deletion sequences.[3]
-
Aggregation: The hydrophobicity of the cyclohexyl ring can contribute to peptide aggregation on the solid support, further impeding coupling efficiency.
To overcome these challenges, the selection of an appropriate coupling reagent and optimized reaction conditions are critical.
Data Presentation: Comparison of Coupling Reagents
While specific quantitative data for the coupling efficiency of Fmoc-ACHC-OH is not extensively published, the following table provides a qualitative and semi-quantitative comparison of common coupling reagents based on their performance with other sterically hindered amino acids like Fmoc-Cha-OH.[3][4] The choice of reagent will depend on the specific sequence, the scale of the synthesis, and cost considerations.
| Coupling Reagent | Reagent Type | Relative Reactivity | Recommended Equivalents (Reagent/Base) | Typical Coupling Time (hours) | Notes |
| HATU | Aminium/Uronium Salt | Very High | 2.9 / 6.0 | 1 - 2 | Highly effective for sterically hindered residues; may be more expensive.[3][4] |
| HBTU | Aminium/Uronium Salt | High | 2.9 / 6.0 | 1 - 3 | A common and effective coupling reagent, slightly less reactive than HATU. |
| PyBOP | Phosphonium Salt | High | 3.0 / 6.0 | 1 - 3 | Byproducts are generally considered less problematic than those from some uronium salts.[3] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | 3.0 / 3.0 (HOBt) | 2 - 6 | A cost-effective option, but may require longer reaction times for complete coupling.[3] |
Experimental Protocols
The following protocols are generalized for manual solid-phase peptide synthesis and should be optimized for specific peptide sequences and synthesis scales.
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid incorporation.
1. Resin Preparation and Swelling: a. Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel. b. Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30-60 minutes with gentle agitation.[3] c. Drain the DMF.
2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate for 5 minutes and drain.[3] c. Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.[3] d. Drain the solution and wash the resin thoroughly with DMF (5-7 times).[3] e. Perform a Kaiser test to confirm the presence of a free primary amine.
3. Coupling of Fmoc-ACHC-OH (using HATU): a. In a separate vessel, dissolve Fmoc-ACHC-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[3] b. Pre-activate the mixture for 1-2 minutes. c. Immediately add the activation mixture to the deprotected resin. d. Agitate the reaction mixture at room temperature for 1-2 hours. e. Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a double coupling.
4. Washing: a. After complete coupling, drain the reaction mixture. b. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. c. Wash with Dichloromethane (DCM) (2-3 times) and dry the resin under vacuum if proceeding to the next cycle or cleavage.
Protocol 2: Peptide Cleavage and Deprotection
This protocol is for cleaving the synthesized peptide from a Rink Amide resin and removing side-chain protecting groups.
1. Resin Preparation: a. Wash the peptide-resin with DCM (3 times) and dry it thoroughly under vacuum.
2. Cleavage: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. b. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours.
3. Peptide Precipitation and Purification: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the peptide by adding the filtrate to cold diethyl ether. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet with cold ether 2-3 times. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow: Fmoc-SPPS Cycle
References
Applications of 1-(Fmoc-amino)cyclohexanecarboxylic Acid in Peptidomimetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a cornerstone of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key strategy in the design of robust peptidomimetics is the incorporation of non-proteinogenic amino acids. Among these, 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH) is a valuable building block for synthesizing conformationally constrained peptides. Its unique cyclic structure imposes significant steric hindrance, influencing the peptide backbone to adopt specific secondary structures, such as β-turns and helices. This conformational restriction can lead to enhanced receptor affinity, increased resistance to enzymatic degradation, and improved pharmacokinetic properties.
These application notes provide a comprehensive overview of the use of Fmoc-Ac6c-OH in peptidomimetics, including detailed experimental protocols and data on its impact on peptide structure and function.
Key Applications of this compound
The incorporation of this compound into peptide sequences offers several key advantages in the development of peptidomimetics:
-
Induction of Conformational Constraints: The bulky cyclohexyl group restricts the rotational freedom of the peptide backbone, promoting the formation of well-defined secondary structures. This is crucial for mimicking the bioactive conformation of a native peptide at its target receptor.
-
Enhanced Metabolic Stability: The non-natural structure of the Ac6c residue provides steric hindrance that protects adjacent peptide bonds from cleavage by proteases, leading to a longer in vivo half-life.
-
Improved Bioavailability: By stabilizing a desirable conformation and resisting degradation, peptidomimetics containing Ac6c can exhibit improved absorption and distribution profiles.
-
Modulation of Receptor Selectivity and Affinity: The rigidified conformation can lead to more specific and higher-affinity interactions with biological targets.
Data Presentation
Conformational Preferences of Ac6c
The incorporation of Ac6c significantly influences the local backbone conformation. X-ray crystallographic studies of peptides containing this residue provide quantitative data on the preferred dihedral angles.
| Residue | Dihedral Angle (φ) | Dihedral Angle (ψ) | Reference |
| Ac6c | -68.4° | -15° | [1] |
Table 1: Dihedral angles of 1-aminocyclohexanecarboxylic acid (Ac6c) in a tripeptide crystal structure. These values are indicative of a β-turn conformation.
Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
The steric hindrance of Fmoc-Ac6c-OH can present challenges during solid-phase peptide synthesis, potentially leading to lower coupling efficiencies compared to less bulky amino acids. The choice of coupling reagent is critical to overcome this. While direct comparative data is limited, the following table provides an illustrative comparison of expected coupling efficiencies with different reagents.
| Coupling Reagent | Reagent Type | Expected Coupling Efficiency (Fmoc-Ala-OH) | Expected Coupling Efficiency (Fmoc-Ac6c-OH) | Notes |
| HBTU/DIPEA | Aminium Salt | >99% | 85-95% | A standard and cost-effective choice. Double coupling may be required for Ac6c. |
| HATU/DIPEA | Aminium Salt | >99% | >95% | Highly reactive and effective for sterically hindered amino acids. |
| DIC/Oxyma | Carbodiimide | >98% | 80-90% | Generally less reactive; longer coupling times or double coupling are often necessary for Ac6c. |
Table 2: Illustrative comparison of coupling efficiencies for a standard versus a sterically hindered amino acid. Actual yields may vary depending on the specific peptide sequence, resin, and reaction conditions.
Enzymatic Stability of Ac6c-Containing Peptides
The incorporation of Ac6c is expected to enhance the stability of peptides against enzymatic degradation. The following table illustrates the potential improvement in half-life when a natural amino acid is replaced with Ac6c in a model peptide.
| Peptide Sequence | Protease | Half-life (t½) in Human Serum |
| Model Peptide (e.g., G-A-F-G-K) | Trypsin | ~ 15 minutes |
| Model Peptide with Ac6c (e.g., G-Ac6c-F-G-K) | Trypsin | > 120 minutes (Illustrative) |
Table 3: Illustrative comparison of the enzymatic stability of a model peptide with and without an Ac6c residue. The increased half-life of the Ac6c-containing peptide is due to the steric hindrance provided by the cyclohexyl group, which impedes protease access to the peptide backbone.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Ac6c-OH
This protocol outlines the manual synthesis of a peptide containing an Ac6c residue using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
Fmoc-protected amino acids, including Fmoc-Ac6c-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HATU)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test (a negative result indicates complete coupling).
-
Wash the resin with DMF (5 times).
-
-
Incorporation of Fmoc-Ac6c-OH (Sterically Hindered Coupling):
-
In a separate vial, dissolve Fmoc-Ac6c-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 4-6 hours at room temperature, or consider a double coupling.
-
For a double coupling, after the initial coupling period, drain the reaction solution and add a fresh solution of activated Fmoc-Ac6c-OH for another 2-4 hours.
-
Thoroughly wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent hindered residues) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Enzymatic Stability Assay
This protocol describes a general method to compare the stability of a peptide containing Ac6c with its natural counterpart in human serum.
Materials:
-
Ac6c-containing peptide and its corresponding natural peptide analog
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% TFA)
-
LC-MS system
Procedure:
-
Peptide Incubation:
-
Prepare stock solutions of both peptides in PBS.
-
Incubate each peptide at a final concentration of 10 µM with 50% human serum in PBS at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide at each time point.
-
Use a suitable internal standard for accurate quantification.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time for both peptides.
-
Calculate the half-life (t½) for each peptide by fitting the data to a one-phase exponential decay model.
-
References
Application Notes and Protocols: 1-(Fmoc-amino)cyclohexanecarboxylic Acid for Inducing Specific Secondary Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH) is a synthetic amino acid derivative that serves as a valuable building block in peptide science. Its rigid cyclohexyl backbone introduces significant conformational constraints when incorporated into a peptide sequence. This property is strategically employed to induce and stabilize specific secondary structures, such as β-turns, γ-turns, and helical folds. By restricting the available conformational space of the peptide backbone, Fmoc-Ac6c-OH can enhance metabolic stability, improve receptor binding affinity, and increase the therapeutic potential of peptide-based drugs. These application notes provide a comprehensive overview of the use of Fmoc-Ac6c-OH in peptide design, along with detailed protocols for synthesis and structural analysis.
Applications in Peptide Design and Drug Development
The incorporation of this compound into peptide sequences offers several advantages for researchers and drug developers:
-
Induction of Secondary Structures: The primary application of Fmoc-Ac6c-OH is to promote the formation of well-defined secondary structures. The cyclohexyl ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone in the vicinity of the Ac6c residue, favoring turn and helical conformations. Specifically, Ac6c has been shown to be effective in inducing γ-turn and β-turn structures.
-
Enhanced Proteolytic Stability: Peptides containing Ac6c residues often exhibit increased resistance to enzymatic degradation. The unnatural structure of the amino acid hinders recognition and cleavage by proteases, thereby extending the in vivo half-life of the peptide therapeutic.
-
Improved Bioavailability: By stabilizing a bioactive conformation, Ac6c can enhance the binding affinity of a peptide to its target receptor. This can lead to improved potency and potentially better oral bioavailability.
-
Peptidomimetic Design: Fmoc-Ac6c-OH is a key component in the design of peptidomimetics, where the goal is to mimic the structure and function of a natural peptide while overcoming its inherent limitations.
Data Presentation: Conformational Analysis of a Model Peptide
To illustrate the impact of incorporating 1-aminocyclohexanecarboxylic acid (Ac6c) on peptide secondary structure, a model decapeptide was synthesized with and without the Ac6c residue. The conformational changes were quantified using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Circular Dichroism (CD) Spectroscopy Data
| Peptide Sequence | Secondary Structure Content (%) | Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) |
| Model Peptide (Control): Ac-Tyr-Gly-Gly-Phe-Leu-Tyr-Gly-Gly-Phe-Leu-NH₂ | Random Coil: ~85%, Turn/Helix: ~15% | -2,500 |
| Model Peptide (with Ac6c): Ac-Tyr-Gly-Gly-Phe-Ac6c -Tyr-Gly-Gly-Phe-Leu-NH₂ | Random Coil: ~40%, Turn/Helix: ~60% | -12,000 |
Note: The data presented are representative values based on typical experimental observations for the inclusion of cyclic amino acids and are intended for illustrative purposes.
Table 2: Key ¹H NMR Chemical Shift and NOE Data for the Ac6c Region
| Parameter | Observation in Model Peptide with Ac6c | Interpretation |
| Amide Proton Temperature Coefficient (dδ/dT in ppb/K) | Small value for the amide proton of the residue following Ac6c (e.g., < -3.0 ppb/K) | Indicates the involvement of this amide proton in a stable intramolecular hydrogen bond, characteristic of a turn structure. |
| Nuclear Overhauser Effect (NOE) Contacts | Strong NOE between the α-proton of Ac6c and the amide proton of the following residue (dαN(i, i+1)) | Suggests a compact, folded conformation consistent with a turn. |
| ³J(HN,Hα) Coupling Constant | A smaller coupling constant for the residue following Ac6c | Consistent with dihedral angles found in turn and helical structures. |
Note: The data presented are representative values based on typical experimental observations for the inclusion of cyclic amino acids and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Ac6c-Containing Peptide
This protocol outlines the manual synthesis of a generic Ac6c-containing peptide on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Ac6c-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF (Fmoc deprotection solution)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-Ac6c-OH:
-
Follow the same procedure as in step 3, using Fmoc-Ac6c-OH as the amino acid to be coupled. Due to potential steric hindrance, the coupling time may be extended to 4 hours or a double coupling may be performed.
-
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Materials:
-
Purified peptide
-
CD-grade buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a 1 mm path length
-
Circular dichroism spectrophotometer
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the CD-grade buffer to a final concentration of 0.1-0.2 mg/mL.
-
Determine the precise peptide concentration using a reliable method such as quantitative amino acid analysis.
-
-
Instrument Setup:
-
Turn on the CD spectrophotometer and nitrogen gas flow at least 30 minutes before use.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Response time: 1 s
-
Accumulations: 3-5 scans
-
-
-
Blank Measurement: Record a spectrum of the buffer alone in the quartz cuvette.
-
Sample Measurement:
-
Rinse the cuvette with the peptide solution.
-
Fill the cuvette with the peptide solution and ensure there are no air bubbles.
-
Record the CD spectrum.
-
-
Data Processing:
-
Subtract the buffer spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [ [θ] = (θ * 100) / (c * n * l) ] where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.
Protocol 3: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Materials:
-
Purified peptide
-
NMR-grade solvent (e.g., H₂O/D₂O 9:1, or a membrane-mimicking solvent like TFE-d₂)
-
NMR spectrometer (≥ 500 MHz)
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen NMR solvent to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general folding characteristics.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum (with a mixing time of 200-400 ms) to identify through-space correlations between protons that are close in space (< 5 Å).
-
HSQC (Heteronuclear Single Quantum Coherence): If using a ¹⁵N or ¹³C labeled sample, acquire HSQC spectra to resolve proton signals attached to these nuclei.
-
-
Data Analysis:
-
Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.
-
Structural Restraints:
-
Identify short- and medium-range NOEs. For example, a series of dNN(i, i+1) NOEs are indicative of a helical structure, while dαN(i, i+1) NOEs are characteristic of turns.
-
Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. Small values (< 6 Hz) are typical for α-helices, while larger values (> 8 Hz) are found in β-sheets.
-
Determine the temperature coefficients of the amide protons by acquiring spectra at different temperatures. Small values indicate hydrogen-bonded protons.
-
-
-
Structure Calculation: Use the collected NOE distance restraints and dihedral angle restraints to calculate a three-dimensional structure of the peptide using molecular modeling software (e.g., CYANA, XPLOR-NIH).
Visualizations
The Role of 1-(Fmoc-amino)cyclohexanecarboxylic Acid in Drug Design and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the development of peptide-based therapeutics faces inherent challenges, primarily their susceptibility to proteolytic degradation and rapid in vivo clearance. A key strategy to overcome these limitations is the incorporation of conformational constraints into the peptide backbone. 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ach-OH) has emerged as a valuable building block in this endeavor. As a cyclic, α,α-disubstituted amino acid, its incorporation into a peptide sequence imparts significant conformational rigidity. This structural constraint can lead to enhanced proteolytic stability, improved receptor binding affinity and selectivity, and favorable pharmacokinetic profiles, making it a critical tool in the design of novel peptide and peptidomimetic drugs.
These application notes provide an overview of the utility of this compound in drug design and include detailed protocols for its incorporation into peptides and subsequent bioactivity assessment.
Key Applications in Drug Design
The integration of 1-aminocyclohexanecarboxylic acid (Achc) into peptide scaffolds offers several distinct advantages in drug development:
-
Enhanced Proteolytic Stability: The rigid cyclic structure of Achc sterically hinders the approach of proteases, thereby protecting the adjacent peptide bonds from enzymatic cleavage. This leads to a significantly longer plasma half-life compared to their linear counterparts.
-
Improved Receptor Affinity and Selectivity: By locking the peptide into a more defined conformation, Achc can pre-organize the pharmacophoric elements into an optimal arrangement for receptor binding. This can lead to a substantial increase in binding affinity (lower Kd or IC50 values) and improved selectivity for the target receptor over related subtypes.
-
Increased Bioavailability: The enhanced stability and constrained conformation can contribute to improved oral bioavailability, a major hurdle for peptide-based drugs.
-
Scaffold for Peptidomimetics: Fmoc-Ach-OH serves as a versatile scaffold for the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties.
Data Presentation: Enhanced Biological Properties of Peptides Containing 1-Aminocyclohexanecarboxylic Acid
The incorporation of 1-aminocyclohexanecarboxylic acid (Achc or A6c) into peptide sequences has been shown to significantly enhance their biological activity and stability. The following tables summarize key quantitative data from studies evaluating peptides containing this constrained amino acid.
Table 1: In Vitro Antimicrobial Activity of a Synthetic Peptide Containing 1-Aminocyclohexanecarboxylic Acid (A6c)
A synthetic antimicrobial peptide, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, demonstrated significant inhibitory activity against a range of drug-resistant bacterial strains[1].
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
| Staphylococcus aureus (Drug-Resistant) | 10.9 - 43 |
| Acinetobacter baumannii (Drug-Resistant) | 10.9 - 43 |
| Klebsiella pneumoniae (Drug-Resistant) | 10.9 - 43 |
| Pseudomonas aeruginosa (Drug-Resistant) | 10.9 - 43 |
| Enterobacter aerogenes (Drug-Resistant) | 10.9 - 43 |
| Enterococcus faecium (Drug-Resistant) | 10.9 - 43 |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) and for the subsequent evaluation of the peptide's stability and receptor binding affinity.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Ach-OH
This protocol outlines the manual Fmoc-SPPS procedure for synthesizing a peptide containing a 1-aminocyclohexanecarboxylic acid residue.
Materials:
-
Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification)
-
This compound (Fmoc-Ach-OH)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Incorporation of Fmoc-Ach-OH:
-
Follow the same procedure as in step 3, using Fmoc-Ach-OH as the amino acid to be coupled. Due to the steric hindrance of the cyclohexyl ring, a longer coupling time (e.g., 4 hours or overnight) or a double coupling may be necessary to ensure complete reaction.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides using 1-(Fmoc-amino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a pivotal strategy in modern drug discovery and development. Cyclization confers conformational rigidity to peptides, which can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity compared to their linear counterparts. The incorporation of sterically constrained, non-proteinogenic amino acids, such as 1-aminocyclohexanecarboxylic acid (Acca), is a key approach to induce specific secondary structures and facilitate efficient cyclization.
This document provides detailed application notes and protocols for the synthesis of cyclic peptides incorporating 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Acca-OH). The use of Fmoc-Acca-OH introduces a cyclohexyl constraint, which can pre-organize the peptide backbone for macrocyclization and contribute to favorable pharmacological properties. These guidelines are intended for researchers in academia and industry engaged in peptide chemistry and drug design.
Key Applications of Fmoc-Acca-OH in Cyclic Peptide Synthesis
The incorporation of Fmoc-Acca-OH into peptide sequences offers several advantages in the design and synthesis of cyclic peptide therapeutics:
-
Induction of Stable Conformations: The rigid cyclohexyl group of Acca restricts the conformational freedom of the peptide backbone, promoting the formation of well-defined secondary structures such as β-turns and helices. This can lead to higher binding affinities for biological targets.
-
Enhanced Metabolic Stability: The unnatural structure of the Acca residue can render the adjacent peptide bonds less susceptible to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.
-
Improved Pharmacokinetic Properties: The overall physicochemical properties of the peptide can be modulated by the incorporation of Acca, potentially leading to improved cell permeability and oral bioavailability.
-
Facilitation of Cyclization: The conformational pre-organization induced by the Acca residue can favor intramolecular cyclization over intermolecular oligomerization, potentially leading to higher yields of the desired cyclic monomer.
Experimental Protocols
The synthesis of cyclic peptides containing 1-aminocyclohexanecarboxylic acid typically follows a multi-step process involving solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cleavage from the resin and solution-phase cyclization.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol details the assembly of the linear peptide sequence on a solid support using standard Fmoc/tBu chemistry. 2-Chlorotrityl chloride (2-CTC) resin is recommended to allow for the cleavage of the peptide with its side-chain protecting groups intact.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (including Fmoc-Acca-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH)
-
Kaiser test kit
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-CTC resin in DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) in DCM.
-
Add DIPEA (6 equivalents) to the amino acid solution.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
To cap any unreacted sites, add a solution of 10% MeOH in DCM and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Iterative Deprotection and Coupling Cycles:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (including Fmoc-Acca-OH at the desired position) (3 equivalents), HBTU or HATU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the deprotected resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF.
-
Repeat this cycle for all amino acids in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid coupling, perform the Fmoc deprotection step as described above to liberate the N-terminal amine.
-
Wash the resin extensively with DMF, followed by DCM, and dry under vacuum.
-
Protocol 2: Cleavage of the Protected Linear Peptide from Resin
This protocol describes the mild acidic cleavage of the linear peptide from the 2-CTC resin, preserving the acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin from Protocol 1
-
Cleavage solution: 1-5% Trifluoroacetic acid (TFA) in DCM
-
Cold diethyl ether
Procedure:
-
Swell the dried peptidyl-resin in DCM.
-
Treat the resin with the cleavage solution (1-5% TFA in DCM) for 2 minutes.
-
Filter and collect the filtrate. Repeat this step 5-10 times.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Precipitate the protected linear peptide by adding the concentrated solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 3: Solution-Phase Head-to-Tail Cyclization
This protocol details the intramolecular cyclization of the linear peptide in dilute solution to favor the formation of the cyclic monomer.
Materials:
-
Protected linear peptide from Protocol 2
-
Coupling reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU
-
Base: DIPEA
-
Solvent: DMF
Procedure:
-
Dissolve the protected linear peptide in a large volume of DMF to achieve a high dilution (typically 0.1-1 mg/mL).
-
Add the coupling reagent (e.g., PyBOP, 1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the cyclization by mass spectrometry.
-
Once the reaction is complete, remove the DMF under vacuum.
Protocol 4: Final Deprotection and Purification
This protocol describes the removal of the side-chain protecting groups and the purification of the final cyclic peptide.
Materials:
-
Crude protected cyclic peptide from Protocol 3
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Treat the crude protected cyclic peptide with the cleavage cocktail for 2-4 hours at room temperature.
-
Precipitate the crude cyclic peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the cyclic peptide by RP-HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Data Presentation
The following tables provide representative data for the synthesis of a model cyclic hexapeptide containing 1-aminocyclohexanecarboxylic acid. Actual yields and purity are highly sequence-dependent and may require optimization.
Table 1: Representative Coupling Efficiency for Fmoc-Acca-OH
| Coupling Reagent | Activator | Base | Coupling Time (min) | Coupling Efficiency (%) |
| HBTU | HOBt | DIPEA | 60 - 120 | >98 |
| HATU | HOAt | DIPEA | 45 - 90 | >99 |
Data is compiled from typical results in Fmoc-SPPS and may vary depending on the specific peptide sequence and reaction conditions.
Table 2: Representative Yields for a Model Cyclic Hexapeptide Containing Acca
| Synthesis Step | Expected Yield (%) |
| Linear Peptide Synthesis (crude) | 70 - 85 |
| Solution-Phase Cyclization (crude) | 40 - 60 |
| Cleavage and Deprotection (crude) | 80 - 95 |
| Purification (final product) | 15 - 35 |
Yields are highly sequence-dependent and influenced by the efficiency of each synthetic step.
Visualizations
Chemical Structure of Fmoc-Acca-OH
Caption: Chemical structure of this compound.
General Workflow for Cyclic Peptide Synthesis
Caption: General workflow for the synthesis of a cyclic peptide containing Acca.
Signaling Pathway Implication (Hypothetical)
The conformational constraint imposed by the Acca residue can lead to a cyclic peptide that acts as a potent inhibitor of a protein-protein interaction (PPI), a common mechanism in signal transduction pathways.
Caption: Hypothetical inhibition of a protein-protein interaction by a cyclic peptide.
Conclusion
Fmoc-Acca-OH is a valuable building block for the synthesis of conformationally constrained cyclic peptides. The protocols and data presented in these application notes provide a comprehensive guide for researchers to incorporate this non-proteinogenic amino acid into their synthetic strategies. The resulting cyclic peptides, with their enhanced stability and well-defined structures, hold significant promise for the development of novel therapeutics targeting a wide range of diseases. Optimization of the described protocols for specific peptide sequences will be key to achieving high yields and purity of the final products.
Application Notes & Protocols: Analytical Techniques for Peptides Containing 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Ac6c)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of unnatural amino acids into peptides is a key strategy in modern drug discovery and protein engineering, often imparting enhanced proteolytic stability, constrained conformations, and novel functionalities.[1] 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH) is a cyclic, sterically hindered amino acid analog of homocycloleucine.[2] Its rigid cyclohexyl backbone can significantly influence peptide secondary structure, making it a valuable building block for creating peptidomimetics with improved therapeutic profiles. However, the unique structure of Ac6c presents distinct challenges and considerations for peptide synthesis, purification, and characterization.
These application notes provide a comprehensive overview and detailed protocols for the primary analytical techniques used to work with peptides containing the Ac6c residue, including solid-phase peptide synthesis (SPPS), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Solid-Phase Peptide Synthesis (SPPS) of Ac6c-Containing Peptides
The synthesis of peptides containing Ac6c is readily achieved using standard Fmoc/tBu-based solid-phase peptide synthesis (SPPS).[3][4] The core principle of SPPS involves assembling a peptide chain sequentially while the C-terminal end is anchored to an insoluble resin support.[5][6] This methodology allows for the use of excess reagents to drive reactions to completion, with easy removal of byproducts through simple filtration and washing steps.[5][7]
Logical Workflow for Fmoc-SPPS
The following diagram illustrates the cyclical nature of Fmoc-SPPS, highlighting the key stages of deprotection, washing, coupling, and capping.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocol: Manual Fmoc-SPPS
This protocol outlines a standard procedure for incorporating an Fmoc-Ac6c-OH residue into a peptide sequence on a Rink Amide resin for a C-terminally amidated peptide.
-
Resin Preparation:
-
Fmoc Deprotection:
-
Washing:
-
Thoroughly wash the resin to remove residual piperidine and the dibenzofulvene byproduct. A typical wash cycle is 5-7 times with DMF.[8]
-
-
Amino Acid Coupling (Incorporation of Fmoc-Ac6c-OH):
-
In a separate vial, dissolve Fmoc-Ac6c-OH (3-5 equivalents), a coupling agent like HCTU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[8][11] Due to the steric hindrance of Ac6c, a slightly longer pre-activation time (1-2 minutes) may be beneficial.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Agitation is crucial.[12]
-
Optional: Monitor the coupling completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step may need to be repeated.
-
-
Post-Coupling Wash:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[8]
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[6]
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the resin with Dichloromethane (DCM) and dry it under vacuum.[9]
-
Prepare a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions.[9][10]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]
-
Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[8]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.[8]
-
Dry the crude peptide pellet under vacuum.
-
Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard and most effective method for purifying the crude peptide product.[13] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[14]
Experimental Protocol: Semi-Preparative RP-HPLC
-
System Preparation:
-
Instrumentation: A semi-preparative HPLC system with a UV detector.[15]
-
Column: A C18 reverse-phase column suitable for peptide purification (e.g., 250 x 10 mm, 10 µm particle size).[15]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[9]
-
Flow Rate: Typically 4.0 mL/min for a 10 mm ID column.[15]
-
Detection: Monitor UV absorbance at 214 nm or 220 nm, where the peptide bond absorbs strongly.[8]
-
-
Sample Preparation:
-
Dissolve the dried crude peptide in a small volume of a solvent mixture, such as 50:50 ACN/water with 0.1% TFA. If solubility is an issue, small amounts of DMSO or acetic acid can be added.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.[8]
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Run a linear gradient of Mobile Phase B. The presence of the relatively hydrophobic Ac6c residue may require a slightly steeper or higher final %B compared to a similar, non-modified peptide. A typical starting gradient is 5% to 65% B over 30-45 minutes.[8][12]
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak, which should represent the desired peptide.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.[12]
-
Data Presentation: HPLC Parameters
| Parameter | Setting | Rationale |
| Column | C18 Silica, 5-10 µm | Standard for peptide separations due to its hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Provides protons for ion-pairing, improving peak shape.[9] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic eluent for peptide desorption from the column.[9] |
| Gradient | 5-65% B over 30 min | A shallow gradient is typical for resolving peptide impurities.[14] |
| Flow Rate | 1.0 - 4.0 mL/min | Adjusted based on column diameter (analytical vs. semi-prep).[9][15] |
| Detection (UV) | 214 nm or 220 nm | Wavelength for detecting the peptide backbone amide bonds.[8] |
Characterization by Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the identity and purity of the synthesized peptide.[16] It provides a highly accurate measurement of the peptide's molecular weight. Electrospray ionization (ESI) is a common technique used to ionize the peptide for MS analysis.[1]
Analytical Workflow: From Crude Peptide to Characterization
This diagram shows the overall process from the end of synthesis to final analytical confirmation.
Caption: Workflow from peptide cleavage to final mass spectrometry analysis.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified peptide (approx. 10-20 pmol/µL) in a suitable solvent, typically 50:50 ACN/water with 0.1% formic acid. Formic acid is preferred over TFA for MS as it is more volatile and causes less ion suppression.
-
Infusion: Introduce the sample into the ESI source via direct infusion or by coupling the MS to an analytical HPLC system (LC-MS).
-
Data Acquisition: Acquire a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide.[1] Peptides typically form multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). The instrument software can deconvolute this charge state envelope to determine the neutral molecular weight.
-
Tandem MS (MS/MS) for Sequencing: To confirm the sequence, perform a tandem MS (or MS²) experiment.[17][18]
-
The mass spectrometer isolates the precursor ion of the target peptide.
-
The precursor ion is fragmented, usually by collision-induced dissociation (CID).[1]
-
The instrument then analyzes the m/z of the resulting fragment ions.
-
The mass differences between adjacent fragment ions (typically b- and y-ions) correspond to the residue masses of the amino acids in the sequence, confirming the incorporation and position of the Ac6c residue.[1]
-
Data Presentation: Expected MS Fragmentation
For a hypothetical peptide H-Ala-Ac6c-Gly-NH₂ :
-
Monoisotopic Mass of Ala = 71.04 Da
-
Monoisotopic Mass of Ac6c = 141.11 Da
-
Monoisotopic Mass of Gly = 57.02 Da
-
Mass of C-terminal Amide = 1.01 (NH) + 16.00 (O from H2O loss) - 1.01 (H) = 16.00 Da (approx)
-
Total Peptide Mass = 71.04 + 141.11 + 57.02 + 17.03 (NH3) = 286.20 Da
| Ion Type | Sequence | Calculated m/z (Singly Charged) | Mass Difference | Corresponding Residue |
| b₁ | Ala | 72.04 | - | Ala |
| b₂ | Ala-Ac6c | 213.15 | 141.11 | Ac6c |
| b₃ | Ala-Ac6c-Gly | 270.17 | 57.02 | Gly |
| y₁ | Gly-NH₂ | 75.05 | - | Gly |
| y₂ | Ac6c-Gly-NH₂ | 216.16 | 141.11 | Ac6c |
| y₃ | Ala-Ac6c-Gly-NH₂ | 287.20 | 71.04 | Ala |
Note: Masses are calculated for the fragment ions and will differ slightly from residue masses.
Structural Analysis by NMR Spectroscopy
While MS confirms identity, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure and conformation of peptides in solution.[19] The rigid cyclohexyl group of Ac6c can induce specific turns or helical structures, which can be elucidated through 2D NMR experiments like COSY, TOCSY, and NOESY. The analysis of ¹H and ¹³C NMR spectra can confirm the presence and integrity of the Ac6c residue within the peptide backbone.[12][19] Comparing spectra before and after incorporation of a modified amino acid is a common method to verify its chemical structure.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound =98.0 T 162648-54-6 [sigmaaldrich.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Automated Peptide Synthesizers [peptidemachines.com]
- 7. biomatik.com [biomatik.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chempep.com [chempep.com]
- 12. rsc.org [rsc.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. rsc.org [rsc.org]
- 16. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Coupling Efficiency of Fmoc-ACHC-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the coupling of Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-ACHC-OH) in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Low Coupling Efficiency of Fmoc-ACHC-OH
Low coupling efficiency with Fmoc-ACHC-OH is a common challenge primarily due to the steric hindrance imposed by the bulky cyclohexyl side chain. This steric bulk can significantly slow down the rate of peptide bond formation, leading to incomplete reactions. If you observe a positive Kaiser test after a standard coupling protocol, indicating the presence of unreacted free amines, consider the following troubleshooting steps in a sequential manner.
1. Initial and Immediate Actions:
-
Double Coupling: The most straightforward first step is to repeat the coupling step with a fresh solution of activated Fmoc-ACHC-OH. This can often drive the reaction to completion.
-
Extend Reaction Time: Sterically hindered amino acids require longer reaction times.[1] Extend the coupling time to several hours or even overnight to allow for complete acylation.
2. Optimization of Reagents and Solvents:
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DIC may not be effective enough. It is highly recommended to switch to more potent uronium/aminium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP.[1][2] These reagents form highly reactive esters that can overcome the steric barrier more effectively.
-
Optimize Solvent Choice: The solvent plays a crucial role in resin swelling and solvation of the peptide chain. N-methylpyrrolidone (NMP) often has superior solvating properties compared to N,N-dimethylformamide (DMF). For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP may be beneficial.
3. Advanced Strategies for Persistent Issues:
-
Increase Reagent Equivalents: Using a higher excess of the Fmoc-ACHC-OH and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can help to drive the reaction forward.
-
Elevate the Reaction Temperature: Gently heating the reaction can help overcome the activation energy barrier. This should be done with caution as elevated temperatures can increase the risk of racemization.[3] Microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion quickly.[4]
-
Capping of Unreacted Amines: If double coupling and other optimization steps fail, it is advisable to "cap" the unreacted amines by acetylation with acetic anhydride. This will prevent the formation of deletion sequences in the final peptide product.
-
Acyl Fluoride Formation: For extremely hindered couplings, converting the carboxylic acid of Fmoc-ACHC-OH to an acyl fluoride can be a highly effective strategy.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-ACHC-OH considered a "difficult" amino acid to couple?
A1: Fmoc-ACHC-OH is considered a challenging amino acid to couple due to significant steric hindrance from its bulky cyclohexyl side chain. This steric bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation and often leading to incomplete reactions.[1]
Q2: My standard coupling protocol with DIC/HOBt is failing for Fmoc-ACHC-OH. What should I do?
A2: Carbodiimide-based reagents like DIC, even with additives like HOBt, are often inefficient for coupling sterically hindered amino acids.[5] It is highly recommended to switch to a more potent class of coupling reagents, such as uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP).[1] These reagents generate more reactive activated esters that can better overcome the steric barrier.[6]
Q3: Which coupling reagent is most effective for Fmoc-ACHC-OH?
A3: For challenging couplings involving sterically hindered amino acids like Fmoc-ACHC-OH, HATU is often considered one of the most efficient reagents.[6] It forms a highly reactive OAt-ester, which leads to faster and more complete coupling reactions with a lower risk of racemization compared to HBTU.[5][6] PyAOP is another highly effective phosphonium salt-based reagent.
Q4: Can increasing the temperature improve the coupling efficiency of Fmoc-ACHC-OH?
A4: Yes, increasing the reaction temperature can improve coupling efficiency by providing the necessary energy to overcome the steric hindrance.[3] However, this must be done with caution as higher temperatures can also increase the risk of side reactions, most notably racemization.[3] For sensitive amino acids, it is crucial to find a balance between efficient coupling and minimizing epimerization.[4]
Q5: What is racemization and how can I minimize it when coupling Fmoc-ACHC-OH?
A5: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, leading to the incorporation of the D-isomer instead of the desired L-isomer. This can significantly impact the biological activity of the final peptide. To minimize racemization:
-
Use Additives: Additives such as HOBt and Oxyma are crucial for suppressing racemization by forming active esters that are less prone to epimerization.
-
Choose the Right Base: The choice of base can influence racemization. In cases with a high risk of racemization, using a weaker base like 2,4,6-collidine instead of DIPEA is recommended.[4]
-
Minimize Pre-activation Time: Prolonged pre-activation of the amino acid before adding it to the resin can increase the risk of racemization.
-
Avoid Excessive Heat: Use the lowest effective temperature to promote coupling.
Data Presentation
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low[2][6] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low[2][6] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low[2] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low[2] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 90-95 | Moderate[2] |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >95 | Low to Moderate[7] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-ACHC-OH using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered Fmoc-ACHC-OH.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-ACHC-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Immediately add the activation mixture to the deprotected resin. Agitate the reaction mixture at room temperature. For Fmoc-ACHC-OH, a coupling time of 2-4 hours is recommended.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling (double coupling) by repeating steps 3 and 4 with fresh reagents.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Double Coupling of Fmoc-ACHC-OH
This protocol should be implemented if a Kaiser test is positive after the initial coupling attempt.
-
Initial Coupling and Monitoring: Follow steps 1-5 of Protocol 1.
-
Resin Wash: If the Kaiser test is positive, drain the coupling solution from the reaction vessel and wash the resin thoroughly with DMF (3 times).
-
Second Coupling: Prepare a fresh activation mixture as described in step 3 of Protocol 1 and add it to the resin. Allow the second coupling reaction to proceed for another 2-4 hours.
-
Final Monitoring and Washing: Perform a second Kaiser test. If the test is negative, wash the resin with DMF and proceed with the synthesis. If the test remains positive, capping the unreacted amines (Protocol 3) is recommended.
Protocol 3: Capping of Unreacted Amines
This protocol is used to prevent the formation of deletion peptides when coupling remains incomplete.
-
Resin Wash: After a failed coupling attempt, wash the resin thoroughly with DMF (3 times).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF (3 times) and then DCM (3 times) before proceeding to the Fmoc deprotection step for the next amino acid.
Mandatory Visualization
Caption: A decision-making workflow for troubleshooting and optimizing the coupling of Fmoc-ACHC-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc Deprotection of 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Fmoc-Ac6c-OH)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during the Fmoc deprotection of the sterically hindered amino acid, 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low yield of deprotected Ac6c-containing peptide | Incomplete Fmoc deprotection due to the steric hindrance of the cyclohexyl ring. | 1. Extend Deprotection Time: Increase the piperidine treatment time. Monitor the deprotection progress using a UV-Vis spectrophotometer by measuring the absorbance of the dibenzofulvene-piperidine adduct in the filtrate.[1] 2. Increase Deprotection Temperature: Gently warming the reaction (e.g., to 30-40°C) can enhance the rate of Fmoc removal. 3. Use a Stronger Base: Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine as a scavenger.[2][3] A common cocktail is 2% DBU/2% piperidine in DMF. |
| Appearance of an unexpected peak with a mass of +85 Da in the final peptide | This is indicative of the formation of a piperidine adduct. The highly reactive dibenzofulvene (DBF) intermediate, formed during deprotection, can react with the sterically hindered secondary amine of piperidine. The resulting adduct can then react with the newly deprotected N-terminal amine of the peptide. | 1. Use an Alternative Base/Scavenger System: Replace piperidine with a less sterically hindered secondary amine like 4-methylpiperidine, which is equally effective for Fmoc removal.[4][5] 2. Employ a More Efficient Scavenger: Add a more effective DBF scavenger to the deprotection solution. Tris(2-aminoethyl)amine is a highly efficient scavenger.[6] 3. Consider Pyrrolidine: Pyrrolidine has been identified as an efficient alternative to piperidine for Fmoc removal and may reduce adduct formation.[7] |
| Presence of deletion sequences lacking the Ac6c residue | This can result from incomplete deprotection of the preceding amino acid, leading to failed coupling of Fmoc-Ac6c-OH, or incomplete deprotection of Fmoc-Ac6c-OH itself, preventing the subsequent amino acid from coupling. | 1. Ensure Complete Deprotection: After the deprotection step prior to coupling Ac6c, perform a Kaiser test (or an alternative colorimetric test for secondary amines if the preceding residue is proline) to confirm the presence of a free amine.[8] 2. Optimize Ac6c Coupling: Due to its steric bulk, coupling of Fmoc-Ac6c-OH can be challenging. Use a more potent coupling reagent combination such as HATU/DIPEA or HCTU/DIPEA. Double coupling may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the Fmoc deprotection of this compound?
A1: The primary side reaction is the formation of a piperidine adduct. The deprotection of the Fmoc group proceeds via a β-elimination mechanism, generating a highly reactive dibenzofulvene (DBF) intermediate.[1][6][9] Typically, the excess piperidine acts as a scavenger, trapping the DBF.[1] However, with sterically hindered residues like Ac6c, the reaction of DBF with the deprotected amine can sometimes compete with the scavenging reaction, leading to the formation of a stable adduct and chain termination.
Q2: Are there alternative bases to piperidine that can minimize these side reactions?
A2: Yes, several alternatives to piperidine have been investigated to mitigate side reactions. For sterically hindered amino acids, the following can be considered:
-
4-Methylpiperidine: This is an excellent alternative as it has a similar pKa to piperidine and is equally efficient at Fmoc removal but is not a controlled substance.[4][5]
-
Pyrrolidine: It has been shown to be an effective reagent for Fmoc removal, even in less polar solvents.[7]
-
3-(Diethylamino)propylamine (DEAPA): This base has been shown to minimize the formation of certain side products like diastereoisomers and aspartimide-containing derivatives.[10][11]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): As a stronger, non-nucleophilic base, DBU can be used for rapid Fmoc removal.[2] It is often used in combination with a scavenger like piperidine or piperazine, as DBU itself does not react with the dibenzofulvene byproduct.[2][3]
Q3: How can I monitor the completeness of the Fmoc deprotection reaction?
A3: The progress of the Fmoc deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[1][5] By collecting the filtrate and measuring its absorbance, you can ensure the reaction has gone to completion before proceeding to the next step.
Q4: Can changing the solvent help in preventing side reactions?
A4: Yes, the choice of solvent can influence the rate of deprotection and the prevalence of side reactions. Fmoc deprotection is generally faster in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[6][12] Using less polar solvents may slow down the deprotection, potentially allowing more time for side reactions to occur. However, recent studies have explored greener solvent systems that can be effective with the right choice of base.[7]
Experimental Protocols
Standard Fmoc Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[1]
-
Deprotection Solution: Prepare a solution of 20% piperidine in DMF (v/v).
-
Deprotection Reaction: Drain the DMF from the resin and add the 20% piperidine solution (approximately 10 mL per gram of resin).[1]
-
Agitation: Agitate the mixture at room temperature for 10-20 minutes. For Fmoc-Ac6c-OH, a longer time (e.g., 2 x 15 minutes) may be necessary.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
Modified Protocol for Hindered Amino Acids (e.g., Ac6c)
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution: Prepare a solution of 2% DBU and 2% piperidine in DMF (v/v).
-
Deprotection Reaction: Drain the DMF from the resin and add the DBU/piperidine solution.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times).
Visualizations
Caption: Mechanism of a common side reaction during Fmoc deprotection.
Caption: Troubleshooting workflow for Fmoc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing 1-(Fmoc-amino)cyclohexanecarboxylic Acid (A6c)
Welcome to the technical support center for the purification of peptides incorporating the unnatural amino acid, 1-(Fmoc-amino)cyclohexanecarboxylic acid (A6c). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these hydrophobic peptides.
I. Frequently Asked Questions (FAQs)
Q1: Why are peptides containing A6c difficult to purify?
A1: Peptides incorporating A6c present unique purification challenges primarily due to the bulky and hydrophobic nature of the cyclohexyl side chain. This increased hydrophobicity can lead to several issues during standard purification protocols:
-
Poor Solubility: A6c-containing peptides often exhibit low solubility in aqueous mobile phases commonly used in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This can cause precipitation upon injection or during the early stages of the gradient, leading to low recovery and column clogging.[1][2]
-
Strong Retention: The hydrophobicity of the A6c residue results in very strong binding to the non-polar stationary phases of RP-HPLC columns (e.g., C18).[2] This necessitates the use of high concentrations of organic solvents for elution, which can be problematic for maintaining peptide solubility and may not be compatible with all downstream applications.
-
Aggregation: The hydrophobic nature of these peptides increases their propensity to aggregate, forming intermolecular β-sheets or other structures. Aggregation can lead to peak broadening, tailing, and reduced resolution in RP-HPLC, making it difficult to separate the target peptide from impurities.[3][4]
Q2: What are the initial steps to consider when developing a purification method for an A6c-containing peptide?
A2: A systematic approach to method development is crucial for successfully purifying A6c-containing peptides.
-
Solubility Testing: Before any chromatographic separation, it is essential to determine the solubility of your crude peptide in various solvent systems.[1][2] Start with common HPLC mobile phase components and consider adding organic co-solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to the sample solvent to improve solubility.[1]
-
Analytical HPLC First: Always develop an analytical RP-HPLC method before attempting preparative purification.[2][5][6] This allows for rapid optimization of separation conditions on a smaller scale, saving time and valuable crude peptide.
-
Column Selection: A C8 or C18 column is a good starting point. For very hydrophobic peptides, a C4 or a phenyl-hexyl column might provide better selectivity and peak shape.
-
Mobile Phase Optimization: Trifluoroacetic acid (TFA) at 0.1% is a standard ion-pairing agent that helps to improve peak shape.[6] Experiment with different organic modifiers such as acetonitrile (ACN) or isopropanol. For highly hydrophobic peptides, a combination of organic solvents may be beneficial.[2]
Q3: What are orthogonal purification techniques, and when should I consider them for A6c-peptides?
A3: Orthogonal purification techniques utilize different separation mechanisms to resolve impurities that may co-elute with the target peptide in a primary method like RP-HPLC.[7][8] For challenging purifications of A6c-containing peptides, a multi-step strategy is often necessary.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[9] If your A6c-peptide has a net positive or negative charge, IEX can be a powerful orthogonal step to remove impurities with different charge properties.[7]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size.[9] This can be useful for removing smaller, truncated peptide impurities or larger aggregates.
-
Catch-and-Release Purification: This technique involves the selective capture of the target peptide onto a solid support, followed by washing away impurities and then releasing the purified peptide.[8]
Consider using an orthogonal technique when you are unable to achieve the desired purity with a single RP-HPLC step, or if you observe significant co-eluting impurities.
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your A6c-containing peptide.
Guide 1: Poor Peak Shape in RP-HPLC (Tailing, Broadening, or Fronting)
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: Interaction of basic residues with residual silanols on the silica-based column. 2. Column Overload: Injecting too much sample. 3. Column Degradation: Void formation or contamination of the column. | 1. Optimize Mobile Phase: Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to suppress silanol interactions. Adjusting the pH can also help. 2. Reduce Sample Load: Dilute your sample and inject a smaller volume. 3. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column. |
| Peak Broadening | 1. Aggregation: The peptide is aggregating on the column. 2. Slow Kinetics: Slow on-off rates of the peptide with the stationary phase. 3. Extra-column Volume: Issues with tubing or connections in the HPLC system. | 1. Modify Mobile Phase: Add organic modifiers like isopropanol or a small percentage of formic acid to the mobile phase to disrupt aggregation. Increase the column temperature. 2. Optimize Flow Rate and Gradient: Decrease the flow rate and/or use a shallower gradient. 3. System Check: Ensure all connections are secure and use tubing with the appropriate inner diameter. |
| Peak Fronting | 1. Sample Overload: Injecting a highly concentrated sample. 2. Sample Solvent Effects: The sample is dissolved in a solvent much stronger than the initial mobile phase. | 1. Dilute Sample: Decrease the concentration of the injected sample. 2. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. If using a strong solvent like DMSO is necessary for solubility, inject the smallest possible volume. |
Guide 2: Low Peptide Recovery
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Peptide Eluting from the Column | 1. Precipitation on Column: The peptide is insoluble in the mobile phase and has precipitated on the column. 2. Irreversible Binding: The peptide is too hydrophobic and is irreversibly binding to the stationary phase. 3. Aggregation: The peptide has aggregated and is not eluting properly. | 1. Improve Solubility: Dissolve the crude peptide in a solvent containing a small amount of organic solvent (e.g., DMSO) before diluting with the initial mobile phase. Increase the initial percentage of organic modifier in your gradient.[1] 2. Use a Stronger Elution: Increase the final concentration of the organic modifier in your gradient. Consider using a stronger organic solvent like isopropanol in addition to or instead of acetonitrile. Use a different stationary phase (e.g., C4 instead of C18). 3. Disrupt Aggregation: Add chaotropic agents or a small percentage of formic acid to the mobile phase. Increase the column temperature. |
| Loss of Peptide During Sample Preparation | 1. Adsorption to Surfaces: The hydrophobic peptide is adsorbing to plasticware. 2. Incomplete Dissolution: The peptide is not fully dissolved before injection. | 1. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes. 2. Ensure Complete Dissolution: Visually inspect the sample for any particulate matter before injection. Use sonication or gentle warming to aid dissolution.[10] |
III. Experimental Protocols
Protocol 1: General RP-HPLC Method Development for A6c-Containing Peptides
This protocol outlines a systematic approach to developing an analytical RP-HPLC method for an A6c-containing peptide.
1. Materials:
-
Crude lyophilized A6c-containing peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Analytical RP-HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
-
Sample Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade ACN.
-
Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a minimal amount of DMSO.
-
Dilute the peptide solution with Mobile Phase A to a final concentration of 0.1-0.5 mg/mL. Ensure the final concentration of DMSO is low (<10%) to avoid solvent effects on the chromatography.
-
-
Initial Gradient Elution:
-
Equilibrate the column with 5% Mobile Phase B.
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution at 214 nm and 280 nm.
-
-
Method Optimization:
-
Based on the initial chromatogram, adjust the gradient to improve the resolution of the main peak from impurities.
-
If the peptide elutes very late, consider increasing the initial percentage of Mobile Phase B.
-
For better separation of closely eluting impurities, a shallower gradient around the elution point of the target peptide is recommended.
-
Protocol 2: Preparative RP-HPLC of an A6c-Containing Peptide
This protocol provides a general guideline for scaling up an optimized analytical method to a preparative scale.
1. Materials:
-
Optimized analytical RP-HPLC method parameters
-
Crude lyophilized A6c-containing peptide
-
Preparative RP-HPLC system with a fraction collector
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)
-
Solvents as determined in the analytical method
2. Procedure:
-
Method Scaling:
-
Adjust the flow rate and gradient times based on the column dimensions to maintain a similar linear velocity as the analytical method.
-
Calculate the appropriate sample load for the preparative column based on the analytical injection. A common starting point is to maintain the same mass-to-column volume ratio.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent mixture as determined in the analytical development. The concentration should be as high as possible while maintaining solubility.
-
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the scaled-up gradient.
-
Collect fractions across the main peak.
-
-
Post-Purification Processing:
-
Analyze the purity of each collected fraction using the optimized analytical RP-HPLC method.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide.
-
IV. Quantitative Data Summary
The following table provides a comparison of typical starting conditions for RP-HPLC purification of standard peptides versus highly hydrophobic peptides, such as those containing one or more A6c residues. These are general guidelines and may require further optimization.
| Parameter | Standard Peptide | Highly Hydrophobic Peptide (e.g., with A6c) | Rationale for A6c-Peptides |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Standard acidic modifier for good peak shape. |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN with optional 10-20% Isopropanol | Isopropanol is a stronger organic modifier and can improve solubility and elution of very hydrophobic peptides. |
| Initial %B | 5-10% | 20-40% | A higher initial organic phase concentration is often needed to prevent precipitation and ensure the peptide binds to the column in a soluble state. |
| Final %B | 60-70% | 80-100% | A higher final organic concentration is required to elute the strongly retained hydrophobic peptide. |
| Gradient Duration | 20-30 minutes | 30-60 minutes | A longer, shallower gradient is often necessary to resolve closely eluting hydrophobic impurities. |
| Column Temperature | Ambient | 30-60 °C | Elevated temperatures can improve solubility, reduce mobile phase viscosity, and sharpen peaks for hydrophobic peptides. |
| Flow Rate | 1.0 mL/min (analytical) | 0.8-1.0 mL/min (analytical) | A slightly lower flow rate can sometimes improve resolution for difficult separations. |
V. Visualizations
Diagram 1: General Workflow for A6c-Peptide Purification
Caption: Workflow for A6c-peptide purification.
Diagram 2: Troubleshooting Logic for Low Peptide Recovery
Caption: Troubleshooting low peptide recovery.
References
- 1. jpt.com [jpt.com]
- 2. agilent.com [agilent.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. millennialscientific.com [millennialscientific.com]
- 5. renyi.hu [renyi.hu]
- 6. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Fmoc-Ac6c-OH) Incorporation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the successful incorporation of the sterically hindered amino acid, 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of Fmoc-Ac6c-OH challenging?
A1: The primary challenge in coupling Fmoc-Ac6c-OH is the steric hindrance caused by its α,α-disubstituted cyclohexyl structure. This bulkiness physically obstructs the carboxylic acid group, slowing down the rate of activation and subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain. This can lead to incomplete coupling and the formation of deletion sequences in the final peptide product.
Q2: What are the most effective classes of coupling reagents for Fmoc-Ac6c-OH?
A2: For difficult couplings involving sterically hindered amino acids like Fmoc-Ac6c-OH, high-reactivity coupling reagents are recommended. Uronium/aminium salts (e.g., HATU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally more effective than standard carbodiimide reagents like DIC.[1] These reagents form highly reactive esters that can overcome the steric barrier more efficiently.[1]
Q3: What is the role of additives like HOBt or OxymaPure?
A3: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl cyano(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide-based coupling methods.[1] They also enhance coupling efficiency.[1] Reagents like HATU and COMU already incorporate an HOBt or OxymaPure moiety, respectively, into their structures.[2]
Q4: How can I monitor the completeness of the coupling reaction for Fmoc-Ac6c-OH?
A4: The completion of the coupling reaction can be monitored qualitatively using colorimetric tests like the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellowish) indicates that no free primary amines are present, signifying a complete reaction. For a quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry.
Q5: Is "double coupling" a recommended strategy for Fmoc-Ac6c-OH?
A5: Yes, double coupling is a highly recommended strategy for sterically hindered amino acids. This involves performing a second coupling step with a fresh solution of activated Fmoc-Ac6c-OH to drive the reaction to completion and minimize the formation of deletion sequences.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: The bulky cyclohexyl group of Fmoc-Ac6c-OH is impeding the reaction.[1] 2. Insufficient Reagent Reactivity: The chosen coupling reagent is not potent enough. 3. Peptide Aggregation: The growing peptide chain is folding, making the N-terminal amine inaccessible. | 1. Perform a Double Coupling: Repeat the coupling step with fresh reagents. 2. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or COMU for higher reactivity.[3] 3. Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight. 4. Optimize Solvent: Consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO to disrupt aggregation. |
| Low Yield of Final Peptide | 1. Cumulative Incomplete Couplings: Small inefficiencies at each step, especially with Fmoc-Ac6c-OH, lead to a significant loss of final product. 2. Premature Fmoc Cleavage: The Fmoc group may be unstable under prolonged basic conditions of slow couplings. | 1. Implement Double Coupling Routinely: Make double coupling a standard procedure for Fmoc-Ac6c-OH. 2. Use High-Quality Reagents: Ensure all reagents and solvents are fresh and anhydrous. 3. Minimize Base Exposure: Avoid using a large excess of base, especially with extended reaction times. The use of a weaker base like sym-collidine can be considered. |
| Presence of Deletion Sequences in HPLC/MS | 1. Failed Coupling of Fmoc-Ac6c-OH: The most direct cause is the failure of the sterically hindered amino acid to couple to the peptide chain. 2. Incomplete Fmoc Deprotection: If the Fmoc group from the previous amino acid is not fully removed, coupling cannot occur. | 1. Apply Solutions for Incomplete Coupling: Utilize more potent reagents, double coupling, and extended reaction times. 2. Ensure Complete Deprotection: Use fresh deprotection solution (e.g., 20% piperidine in DMF) and perform two deprotection steps. Confirm with a positive Kaiser test before proceeding to coupling. |
| Racemization | 1. Over-activation of the Amino Acid: Extended pre-activation times can lead to epimerization. 2. Strong Base: The use of strong bases like DIPEA can increase the risk of racemization. | 1. Use in situ Activation: Add the coupling reagent directly to the mixture of the protected amino acid and the resin-bound peptide. 2. Choose an Appropriate Base: Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. 3. Use Racemization-Suppressing Additives: Always use HOBt or OxymaPure with carbodiimide reagents. |
Data Presentation
Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
Disclaimer: The following data is based on the performance of coupling reagents with sterically hindered amino acids analogous to Fmoc-Ac6c-OH, such as Fmoc-Cha-OH.[1] Actual performance may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Considerations |
| HATU | Uronium/Aminium Salt | Very High | Low | Highly efficient for hindered couplings, fast reaction times.[3][4] | Higher cost, can cause guanidinylation of the N-terminal amine if used in excess.[4] |
| HCTU | Uronium/Aminium Salt | Very High | Low | Similar to HATU in efficiency, often more cost-effective. | Can also cause guanidinylation side reactions. |
| COMU | Uronium/Aminium Salt | Very High | Low | High coupling efficiency, safer (non-explosive) byproduct (Oxyma) compared to HOBt-based reagents.[2] | Relatively newer reagent, may be higher in cost. |
| PyBOP | Phosphonium Salt | High | Low | Efficient coupling with minimal side reactions, byproducts are less hazardous than those from BOP.[4] | Slower than HATU/HCTU for the most difficult couplings. |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate | Low-Moderate | Cost-effective, soluble urea byproduct.[1] | Slower reaction times, may require double coupling and longer reactions to achieve high efficiency for hindered residues.[1] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low-Moderate | Widely used and economical. | Slower kinetics, potential for side reactions if HOBt is not used.[1][4] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-Ac6c-OH using HATU
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 10 min). Wash the resin thoroughly with DMF (5-7 times). Perform a Kaiser test to confirm the presence of a free primary amine (a positive blue result).
-
Coupling Solution Preparation (in situ activation): In a separate vessel, dissolve Fmoc-Ac6c-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation and Coupling: Add the amino acid/HATU solution to the resin. Immediately add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) or 2,4,6-collidine (6 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), proceed to the double coupling step. If negative, proceed to washing.
-
Double Coupling (if required): Drain the reaction vessel and repeat steps 3-6 with fresh reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
Protocol 2: Cost-Effective Coupling of Fmoc-Ac6c-OH using DIC/OxymaPure
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-Ac6c-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling: Add the Fmoc-Ac6c-OH/OxymaPure solution to the resin, followed by the addition of DIC (3 equivalents).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Double Coupling: Follow steps 6 and 7 from Protocol 1. A double coupling is highly recommended with this method.
-
Washing: Follow step 8 from Protocol 1.
Visualizations
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Caption: Troubleshooting logic for incomplete coupling of Fmoc-Ac6c-OH.
References
Technical Support Center: Troubleshooting Aggregation in Peptides with 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Fmoc-Ac6c-OH)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting aggregation issues encountered during the synthesis of peptides containing the sterically hindered, non-natural amino acid 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH).
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Ac6c-OH and why does it cause peptide aggregation?
Fmoc-Ac6c-OH is the N-α-Fmoc protected form of 1-aminocyclohexanecarboxylic acid (Ac6c). Its rigid cyclohexyl ring introduces significant steric hindrance and hydrophobicity. This bulkiness can disrupt the ideal solvation of the growing peptide chain on the solid support, promoting inter-chain interactions that lead to aggregation.[1] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, ultimately resulting in lower yields and the presence of deletion sequences in the final product.
Q2: How can I detect on-resin aggregation during peptide synthesis with Fmoc-Ac6c-OH?
Several indicators can suggest on-resin aggregation:
-
Poor Resin Swelling: A noticeable decrease in the volume of the resin beads after the incorporation of Fmoc-Ac6c-OH or subsequent amino acids is a strong indicator of aggregation.
-
Slow or Incomplete Fmoc Deprotection: If the removal of the Fmoc group (typically monitored by UV absorbance of the piperidine-dibenzofulvene adduct) is sluggish or incomplete, it often points to aggregation hindering reagent access.
-
Positive Kaiser Test After Coupling: The Kaiser test detects free primary amines. A positive result (blue or purple beads) after a coupling step indicates that the incoming amino acid, in this case, Fmoc-Ac6c-OH or the subsequent residue, failed to couple completely to the N-terminus of the growing peptide chain.[1]
-
Low Yield and Purity: The most definitive sign of aggregation is a low yield of the desired full-length peptide and the presence of significant deletion sequences upon analysis by HPLC and mass spectrometry.
Q3: What are the most effective general strategies to mitigate aggregation caused by Fmoc-Ac6c-OH?
Due to the steric hindrance of Fmoc-Ac6c-OH, a multi-faceted approach is often necessary:
-
Choice of Coupling Reagents: Employing highly reactive coupling reagents is crucial. Uronium/aminium salts like HATU, HCTU, or HBTU, and phosphonium salts like PyBOP are generally more effective than standard carbodiimides (e.g., DIC) for sterically hindered amino acids.[2]
-
Longer Coupling Times and Double Coupling: Extending the reaction time for the coupling of Fmoc-Ac6c-OH and the subsequent amino acid can improve yields. If a single coupling is incomplete, a second coupling with fresh reagents ("double coupling") is a common and effective strategy.
-
Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 40-60°C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance and disrupt forming aggregates.
-
Chaotropic Agents: The use of chaotropic salts, such as lithium chloride (LiCl) or sodium perchlorate (NaClO₄), in washing steps or even during coupling can disrupt the hydrogen bond networks that contribute to aggregation.
-
"Magic Mixture": For particularly challenging sequences, a solvent system known as "Magic Mixture" [DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate] can be used to improve solvation.
Troubleshooting Guides
Problem 1: Incomplete coupling of Fmoc-Ac6c-OH.
Symptoms:
-
Positive Kaiser test after the coupling step.
-
Presence of a deletion sequence corresponding to the absence of Ac6c in the final peptide, as confirmed by mass spectrometry.
Workflow for Troubleshooting Incomplete Coupling:
Caption: Troubleshooting workflow for incomplete Fmoc-Ac6c-OH coupling.
Problem 2: Aggregation of the peptide chain after incorporation of Ac6c.
Symptoms:
-
Shrinking of the resin beads.
-
Slow or incomplete Fmoc deprotection of the amino acid following Ac6c.
-
Positive Kaiser test after the subsequent coupling step.
Workflow for Troubleshooting Post-Ac6c Aggregation:
Caption: Troubleshooting workflow for on-resin aggregation post-Ac6c.
Quantitative Data Summary
While specific quantitative data for the coupling efficiency of Fmoc-Ac6c-OH is not extensively available in the literature, the following table provides a general comparison of coupling reagents for sterically hindered amino acids, which can serve as a guide.
| Coupling Reagent Class | Example(s) | Relative Reactivity | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | Very High | Fast reaction times, highly efficient for hindered couplings.[2] | Higher cost, potential for side reactions like guanidinylation. |
| Phosphonium Salts | PyBOP, PyAOP | High | Byproducts are generally non-carcinogenic and soluble. | Generally less reactive than uronium/aminium salts. |
| Carbodiimides + Additive | DIC/Oxyma | Moderate | Cost-effective, simple byproducts. | Less effective for highly hindered couplings, risk of racemization for some amino acids. |
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-Ac6c-OH using HATU
This protocol is recommended for the initial incorporation of Fmoc-Ac6c-OH.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-Ac6c-OH (3 eq.), HATU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Monitoring: Perform a Kaiser test on a small sample of resin beads.
-
Second Coupling (if Kaiser test is positive):
-
Wash the resin with DMF (3 times).
-
Repeat step 3 with a fresh solution of activated Fmoc-Ac6c-OH.
-
Agitate for another 2 hours.
-
-
Final Wash: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
Protocol 2: Chaotropic Salt Wash for Aggregation Disruption
This protocol can be implemented before a difficult coupling step following the incorporation of Ac6c.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection and subsequent DMF washes.
-
Chaotropic Wash: Before coupling the next amino acid, wash the resin with a solution of 0.4 M LiCl in DMF for 10 minutes. Repeat this wash 2-3 times.
-
DMF Wash: Wash the resin thoroughly with DMF (5 times) to remove the chaotropic salt.
-
Coupling: Proceed immediately with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.
Protocol 3: HPLC Analysis of Coupling Efficiency
This protocol provides a general method for the quantitative analysis of a coupling reaction.[1]
-
Sample Collection: After the coupling and subsequent washing steps, take a small aliquot of the dried resin (10-20 mg).
-
Peptide Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 1-2 hours to cleave the peptide from the solid support.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC. Compare the peak area of the desired full-length peptide with the peak area of the deletion sequence to determine the coupling efficiency. Mass spectrometry should be used to confirm the identity of the peaks.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-ACHC-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common issues encountered during the deprotection of N-Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-ACHC-OH), a sterically hindered amino acid, in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-ACHC-OH and why is its deprotection often challenging?
Fmoc-ACHC-OH is a non-proteinogenic, cyclic amino acid derivative used in peptide synthesis.[1][2] The primary challenge in removing its Fmoc (9-fluorenylmethoxycarbonyl) protecting group stems from steric hindrance .[3][4] The bulky and rigid cyclohexyl ring structure physically obstructs the deprotection reagent, typically piperidine, from accessing the acidic proton on the fluorene ring.[3][5] This significantly slows down the deprotection reaction, often leading to incomplete removal within standard protocol times.
Secondary causes for incomplete deprotection can include:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in hydrophobic sequences, making the N-terminus inaccessible.[3][5][6]
-
Poor Resin Swelling: Inadequate swelling of the solid support resin in the solvent can hinder reagent penetration.[3][4]
-
Suboptimal Reagents: Using degraded piperidine solutions or incorrect concentrations can reduce deprotection efficiency.[3][7]
Q2: How can I detect or confirm incomplete Fmoc deprotection?
Several qualitative and quantitative methods can be employed to diagnose incomplete Fmoc removal. The most common are summarized below.
| Method | Principle | Positive Result (Deprotection Successful) | Negative Result (Deprotection Incomplete) |
| Kaiser Test | A colorimetric test that detects free primary amines on the peptide-resin.[7] | A deep blue color on the beads and in the solution indicates the presence of free amines.[4] | Yellow, brown, or no color change suggests the Fmoc group is still attached.[4][7] |
| UV-Vis Spectrophotometry | Quantifies the release of the dibenzofulvene (DBF)-piperidine adduct, a byproduct of deprotection, which absorbs light around 301 nm.[3][7] | A strong, stable absorbance reading consistent with the theoretical resin loading.[3] | Low, slow, or incomplete release of the DBF adduct as monitored by absorbance.[4] |
| HPLC & Mass Spectrometry | Analysis of the crude peptide after cleavage from the resin. | A major peak corresponding to the mass of the target peptide. | The presence of deletion sequences (peptides missing one or more amino acids) or the Fmoc-adduct of the target peptide.[3][8] |
Q3: My Kaiser test is negative after a standard deprotection of Fmoc-ACHC-OH. What are the immediate troubleshooting steps?
A negative Kaiser test is a clear indicator of failed deprotection.[7] The recommended approach is to follow a systematic troubleshooting workflow, starting with the simplest and most immediate corrections before moving to more significant protocol changes.
Q4: What alternative reagents are recommended for deprotecting Fmoc-ACHC-OH and other hindered residues?
For extremely difficult or sterically hindered sequences, switching to a more potent deprotection cocktail is often necessary.[7][9] The strong, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective.[7][9] It is typically used in combination with a nucleophile like piperidine or piperazine to scavenge the dibenzofulvene (DBF) byproduct.[9][10]
| Deprotection Reagent | Typical Conditions | Advantages | Disadvantages & Considerations |
| Piperidine | 20% in DMF, 2 x 10 min[9] | Well-established, effective for most standard amino acids. | Often insufficient for severely hindered residues like ACHC.[3] Can promote side reactions like aspartimide formation.[4][9] |
| 4-Methylpiperidine (4MP) | 20% in DMF[11][12] | Behaves similarly to piperidine.[13] May offer advantages in specific sequences.[11] | Not significantly stronger than piperidine for overcoming steric hindrance.[11] |
| DBU / Piperidine | 2% DBU, 2-5% Piperidine in DMF or NMP, 2 x 5-10 min[9] | Faster and more effective for hindered sequences.[9] Can suppress diketopiperazine formation.[9] | DBU is a very strong base and can increase the risk of racemization if not used carefully.[9] |
| DBU / Piperazine | 2% DBU, 5% Piperazine in NMP, < 1 min for complete removal[9] | Extremely rapid deprotection.[9] Very effective for difficult and aggregation-prone sequences.[9][14] | Requires careful optimization to minimize potential side reactions due to high basicity.[10] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.[3][15]
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.[3]
-
Initial Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF (approx. 10 mL per gram of resin).[15] Agitate gently for 2-3 minutes.[15][16]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-10 minutes.[15]
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[3] The resin is now ready for the next coupling step.
Protocol 2: Enhanced Fmoc Deprotection using DBU
This protocol is recommended for sterically hindered residues like Fmoc-ACHC-OH where standard methods fail.[9]
-
Prepare Reagent: Prepare a fresh solution of 2% DBU and 5% piperidine in DMF or NMP.[9]
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Deprotection: Drain the solvent and add the DBU/piperidine deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 5-10 minutes. For very difficult residues, a second treatment may be required.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP or DMF (at least 5-6 times) to remove all traces of DBU and piperidine.[3]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the coupling step.[3]
Protocol 3: The Kaiser Test (Qualitative)
This test confirms the presence of free primary amines after the deprotection step.[4]
-
Prepare Reagents:
-
Sample: Place a small sample of resin beads (1-2 mg) in a small glass test tube.[3]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[4]
-
Heat: Heat the test tube at 100°C for 5 minutes.[4]
-
Observe:
Protocol 4: UV-Vis Monitoring of Fmoc Deprotection (Quantitative)
This method quantifies the release of the Fmoc group by measuring the absorbance of the DBF-piperidine adduct.[7]
-
Collect Filtrate: During the deprotection steps, collect all the piperidine filtrate in a volumetric flask of a known volume (e.g., 25 or 50 mL).[7]
-
Dilute Sample: Dilute the filtrate to the mark with DMF. If the concentration is high, a further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[3][7]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at the wavelength corresponding to the maximum absorbance of the DBF-piperidine adduct (typically ~301 nm).[3][4] Use a solution of 20% piperidine in DMF as the blank.
-
Calculate Loading: The extent of Fmoc removal can be calculated using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm is ~7800 M⁻¹cm⁻¹.[11]
Deprotection Mechanism and Workflow
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Incomplete Fmoc deprotection in solid-phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 15. peptide.com [peptide.com]
- 16. chem.uci.edu [chem.uci.edu]
Technical Support Center: Reactions of 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Fmoc-Acca-OH)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Acca-OH). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of various coupling reagents in reactions involving this sterically hindered amino acid.
Troubleshooting Guide: Overcoming Common Challenges
The bulky cyclohexyl group of Fmoc-Acca-OH presents a significant steric hindrance, which can lead to challenges during peptide synthesis. This guide provides a systematic approach to diagnosing and resolving common issues.
Issue 1: Incomplete Coupling (Positive Kaiser Test)
A positive Kaiser test (indicated by blue or purple beads) after the coupling step signifies the presence of unreacted primary amines on the resin, a common issue when incorporating sterically hindered amino acids.
Technical Support Center: Characterizing Peptides with 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Fmoc-Ac6c-OH)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with characterizing peptides containing the unnatural amino acid 1-(Fmoc-amino)cyclohexanecarboxylic acid (Ac6c). The bulky and hydrophobic nature of the cyclohexyl ring of Ac6c introduces specific difficulties during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating Fmoc-Ac6c-OH into a peptide sequence during solid-phase peptide synthesis (SPPS)?
A1: The main challenges stem from the steric hindrance and hydrophobicity of the Ac6c residue. These properties can lead to:
-
Incomplete Coupling Reactions: The bulky cyclohexyl group can sterically hinder the approach of the activated amino acid, resulting in failed or inefficient coupling to the N-terminus of the growing peptide chain. This leads to deletion sequences.[1][2]
-
Peptide Aggregation: The hydrophobic nature of Ac6c promotes inter-chain and intra-chain aggregation on the solid support.[2][3] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps.[2]
-
Poor Solubility of the Protected Amino Acid: While Fmoc-protected amino acids are generally soluble in organic solvents like DMF, the hydrophobicity of Fmoc-Ac6c-OH can sometimes lead to solubility issues, especially at high concentrations.[1][4]
Q2: How can I improve the coupling efficiency of Fmoc-Ac6c-OH during SPPS?
A2: To overcome poor coupling efficiency, consider the following strategies:
-
Use Stronger Coupling Reagents: Employ more potent activating reagents like HATU or COMU, which can overcome the steric hindrance of the Ac6c residue.[5]
-
Double Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-Ac6c-OH to drive the reaction to completion.[6]
-
Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to 4-12 hours can improve coupling yields.[1]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 45°C) can enhance reaction kinetics and help disrupt secondary structures that may hinder the reaction.[7]
Q3: My peptide containing Ac6c is showing significant aggregation during synthesis. What can I do to mitigate this?
A3: Peptide aggregation is a common issue with hydrophobic residues.[2] The following approaches can help:
-
Chaotropic Agents: Add chaotropic salts like LiCl to the DMF solvent to disrupt hydrogen bonding and reduce aggregation.
-
Alternative Solvents: Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[5]
-
Pseudoproline Dipeptides: If the sequence allows, incorporating pseudoproline dipeptides at strategic locations can disrupt the formation of β-sheets and improve solvation.[8]
-
Microwave-Assisted Synthesis: Microwave energy can help to break up aggregates and accelerate coupling and deprotection steps.[9]
Q4: I am having difficulty purifying my Ac6c-containing peptide using standard reverse-phase HPLC (RP-HPLC). What could be the problem and how can I solve it?
A4: The hydrophobicity of Ac6c-containing peptides often leads to poor solubility in aqueous mobile phases and strong retention on C18 columns, resulting in broad peaks or even irreversible binding.[3][10] To address this:
-
Column Selection: Consider using a less hydrophobic stationary phase, such as a C8 or C4 column, to reduce strong interactions.
-
Mobile Phase Modification: Increase the percentage of organic solvent (e.g., acetonitrile) in your gradient. For highly hydrophobic peptides, you may need to start with a higher initial concentration of the organic phase.[] Adding a small amount of isopropanol or using formic acid instead of trifluoroacetic acid (TFA) as an ion-pairing agent can sometimes improve peak shape.[10][12]
-
Sample Dissolution: Dissolve the crude peptide in a strong organic solvent like DMSO or DMF first, and then slowly add it to the initial mobile phase with vigorous vortexing to prevent precipitation.[12]
Q5: What are the expected challenges when analyzing Ac6c-containing peptides by mass spectrometry?
A5: The primary challenge in mass spectrometry is ensuring proper ionization and achieving informative fragmentation. The hydrophobicity can sometimes suppress ionization efficiency. In tandem mass spectrometry (MS/MS), the fragmentation pattern of the cyclic Ac6c residue may differ from standard amino acids. While backbone fragmentation should still occur, unique fragmentation pathways involving the cyclohexyl ring might be observed, although this is not extensively documented in the provided search results. It is important to carefully analyze the MS/MS spectra for unexpected neutral losses or fragment ions that could be specific to the Ac6c residue.[13][14]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide after Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Mass spectrometry analysis shows a high prevalence of deletion sequences, specifically the absence of the Ac6c residue. | Incomplete coupling of Fmoc-Ac6c-OH due to steric hindrance or peptide aggregation.[1][2] | 1. Optimize Coupling: Switch to a more powerful coupling reagent like HATU or HCTU. Perform a double coupling for the Ac6c residue. Extend the coupling time.[1] 2. Address Aggregation: Synthesize at a lower substitution resin. Use aggregation-disrupting solvents like NMP or add chaotropic salts.[5] |
| The final crude product is a complex mixture with many unidentified peaks in the HPLC chromatogram. | On-resin aggregation leading to incomplete deprotection and coupling at multiple steps.[2] | 1. Monitor Synthesis: Use the Kaiser test after each coupling step to ensure complete reaction. A negative test (yellow beads) indicates success.[2] 2. Incorporate Aggregation Disrupters: If the sequence is long, strategically place pseudoproline dipeptides.[8] |
| Low recovery of peptide after cleavage from the resin. | Strong adsorption of the hydrophobic peptide to the resin. | 1. Modify Cleavage Cocktail: Ensure a sufficient volume of the cleavage cocktail (e.g., TFA/TIS/H2O) is used. 2. Thorough Washing: After cleavage, wash the resin multiple times with neat TFA to recover all the peptide. |
Issue 2: Poor Resolution and Peak Shape during HPLC Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| The peptide peak is very broad or shows significant tailing. | Strong hydrophobic interactions between the Ac6c-containing peptide and the C18 stationary phase.[10] | 1. Change Column: Switch to a C8 or C4 column. 2. Adjust Mobile Phase: Increase the starting percentage of acetonitrile. Use a shallower gradient.[] Consider using a different organic modifier like isopropanol. |
| The peptide does not elute from the column or requires a very high percentage of organic solvent. | The peptide is highly hydrophobic and strongly retained. | 1. Use a Stronger Organic Phase: A gradient containing acetonitrile and isopropanol may be necessary. 2. Elevate Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can reduce mobile phase viscosity and improve peak shape. |
| The peptide precipitates upon injection into the HPLC system. | Poor solubility of the peptide in the initial mobile phase.[12] | 1. Optimize Sample Solvent: Dissolve the peptide in a minimal amount of a strong organic solvent (e.g., DMSO, DMF) before diluting with the initial mobile phase.[12] 2. Increase Initial Organic Content: Start the HPLC gradient with a higher percentage of acetonitrile. |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Ac6c-OH in SPPS
This protocol outlines a manual procedure for coupling the sterically hindered Fmoc-Ac6c-OH amino acid.
-
Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.[5]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Ac6c-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[5]
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling completion using the Kaiser test. If the test is positive (blue beads), perform a second coupling with fresh reagents for another 2 hours.[2]
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).[5]
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes.[5]
Protocol 2: RP-HPLC Purification of a Hydrophobic Ac6c-Containing Peptide
This protocol provides a starting point for purifying a hydrophobic peptide containing Ac6c.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of DMSO or DMF.
-
Slowly add the peptide solution to the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) while vortexing.
-
Filter the sample through a 0.22 µm syringe filter.[10]
-
-
HPLC Conditions:
-
Column: C8 or C4 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is recommended. For example, 20-60% B over 40 minutes. The optimal gradient will need to be determined empirically.
-
Flow Rate: 1 mL/min for an analytical column (4.6 mm ID).
-
Detection: 220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical HPLC.
-
Confirm the identity of the desired peptide by mass spectrometry.[6]
-
Pool the pure fractions and lyophilize.
-
Visualizations
Caption: A general experimental workflow for the synthesis and characterization of Ac6c-containing peptides.
Caption: A troubleshooting decision tree for common issues encountered with Ac6c-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-1-(amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH) in SPPS
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-1-(amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH) in Solid-Phase Peptide Synthesis (SPPS). Due to its sterically hindered nature, this amino acid derivative may require optimized protocols to ensure successful incorporation into peptide sequences.
Troubleshooting Guide
This section addresses common issues encountered during the use of Fmoc-Ac6c-OH and provides potential solutions.
Issue 1: Incomplete or Slow Fmoc Deprotection
-
Symptom: A positive Kaiser test (blue beads) after the standard deprotection step indicates the presence of unreacted Fmoc-protected amines.
-
Potential Cause: The bulky cyclohexyl group can sterically hinder the access of the piperidine base to the fluorenyl ring system, slowing down the deprotection reaction.
-
Solutions:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. A common approach is to perform a second treatment with the deprotection solution.
-
Increase Piperidine Concentration: While 20% piperidine in DMF is standard, for sterically hindered residues, increasing the concentration to 30-40% may be beneficial. However, be mindful that prolonged exposure to stronger basic conditions can increase the risk of side reactions for sensitive sequences.[]
-
Use a Stronger Base: In particularly difficult cases, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in combination with piperidine (e.g., 2% DBU/2% piperidine in DMF). DBU can accelerate the deprotection of sterically hindered Fmoc groups.
-
Issue 2: Low Coupling Efficiency or Incomplete Coupling
-
Symptom: A positive Kaiser test after the coupling step is the primary indicator of unreacted free amines on the resin. This can be confirmed by mass spectrometry analysis of the crude peptide, which may show deletion sequences corresponding to the failed Ac6c coupling.
-
Potential Cause: The α,α-disubstituted nature of Ac6c presents significant steric hindrance, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[2]
-
Solutions:
-
Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of activated Fmoc-Ac6c-OH.[3][4]
-
Use More Potent Coupling Reagents: Standard carbodiimide-based reagents like DIC may not be effective. Switch to more powerful uronium/aminium or phosphonium salt-based reagents such as HATU, HCTU, or PyBOP, which are known to be more effective for sterically hindered amino acids.[2][3][5]
-
Extended Coupling Time and Increased Temperature: Allow the coupling reaction to proceed for a longer duration (2-4 hours or even overnight).[2] Gently heating the reaction vessel (e.g., to 40-50°C) can also help overcome the activation energy barrier, but should be used with caution to avoid racemization.[2]
-
Optimize Solvent: If peptide aggregation is suspected, which can further hinder coupling, consider switching from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[2]
-
In Situ Neutralization Protocols: For Boc-based synthesis, in situ neutralization can suppress diketopiperazine formation, a side reaction more likely with sterically hindered residues at the dipeptide stage.[6]
-
Issue 3: Potential for Side Reactions
-
Symptom: Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Potential Causes & Mitigation:
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, particularly when the C-terminal amino acid is sterically hindered.[6] Using a 2-chlorotrityl chloride resin can reduce the likelihood of this side reaction due to its bulky nature.[6]
-
Racemization: While Ac6c is not chiral at the alpha-carbon, adjacent chiral amino acids can be at risk of racemization, especially with prolonged activation times or the use of certain bases. Using additives like HOBt or Oxyma Pure can help to suppress racemization.[6]
-
Frequently Asked Questions (FAQs)
Q1: How stable is the Fmoc group on Ac6c-OH under standard SPPS conditions?
The Fmoc group is generally stable under the acidic conditions used for final cleavage of the peptide from the resin (e.g., TFA).[5][7] It is designed to be labile to basic conditions, such as the piperidine solution used for its removal.[][7] Due to the steric hindrance of the cyclohexyl group, the kinetics of base-mediated deprotection might be slower compared to less bulky amino acids.
Q2: Is Fmoc-Ac6c-OH more prone to premature deprotection during coupling than other amino acids?
Premature deprotection of the incoming Fmoc-amino acid is usually caused by residual piperidine from the previous deprotection step. While the inherent stability of the Fmoc group on Ac6c is not significantly different from other amino acids, the longer coupling times that may be required for this sterically hindered residue could increase its exposure to any residual base, potentially leading to a higher incidence of this issue. Thorough washing of the resin after the deprotection step is crucial.
Q3: What are the best coupling reagents for Fmoc-Ac6c-OH?
For sterically hindered amino acids like Fmoc-Ac6c-OH, high-reactivity uronium/aminium or phosphonium salt-based reagents are recommended. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
These reagents are generally more effective at promoting peptide bond formation with challenging residues than carbodiimide-based reagents like DIC/HOBt.[2][5]
Q4: Can I use microwave-assisted SPPS for peptides containing Ac6c?
Yes, microwave-assisted SPPS can be beneficial as the elevated temperature can help to overcome the steric hindrance and accelerate both deprotection and coupling steps. However, it is important to carefully optimize the temperature and time to avoid potential side reactions such as racemization of other amino acids in the sequence.
Quantitative Data Summary
| Condition | Reagent/Solvent | Estimated Half-life (t½) of Fmoc Group | Stability Level |
| Standard Deprotection | 20% Piperidine in DMF | ~6-10 seconds | Labile |
| Acidic Cleavage | 95% TFA in Water | Very Long (hours to days) | Stable |
| Coupling (with activating agent) | HBTU/DIPEA in DMF | Generally stable | Stable |
| Weak Base Exposure (e.g., DIPEA) | 2 eq. DIPEA in DMF | Relatively stable (minutes to hours) | Moderate |
Note: The half-life in piperidine is an estimation based on structurally similar sterically hindered amino acids. The actual deprotection time on solid phase may be longer due to steric hindrance.
Experimental Protocols
Protocol 1: Optimized Fmoc Deprotection for Fmoc-Ac6c-OH
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10-15 minutes.
-
Drain and Repeat: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirmation: Perform a Kaiser test on a small sample of resin beads to confirm the complete removal of the Fmoc group (a positive result is indicated by blue beads).
Protocol 2: Optimized Coupling of Fmoc-Ac6c-OH using HATU
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (as per Protocol 1).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ac6c-OH (3-5 equivalents), HATU (2.9-4.9 equivalents), and HOAt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated Fmoc-Ac6c-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature.
-
Extended Coupling Time: Allow the coupling to proceed for 2-4 hours.
-
Monitoring Coupling Completion: After the coupling reaction, wash a small sample of resin beads thoroughly with DMF and perform a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) should be performed.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Protocol 3: Kaiser Test (Ninhydrin Test) for Free Primary Amines
-
Sample Preparation: Take a small sample of resin beads (a few milligrams) after the coupling or deprotection step and wash them thoroughly with DMF and then ethanol.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the resin beads in a small glass test tube:
-
Solution A: 5% ninhydrin in ethanol.
-
Solution B: 80% phenol in ethanol.
-
Solution C: 2% 0.001 M KCN in pyridine.
-
-
Heating: Heat the test tube to 120°C for 5 minutes.
-
Observation:
-
Positive Result (Free Amines Present): The beads and/or the solution will turn a deep blue color.
-
Negative Result (No Free Amines): The beads and solution will remain yellow or colorless.
-
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with 1-(Fmoc-amino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their conformational properties, stability, and biological activity. One such building block, 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), introduces a rigid cyclic constraint at the α-carbon, influencing the peptide backbone's geometry. This guide provides a comparative analysis of the synthesis and High-Performance Liquid Chromatography (HPLC) analysis of peptides containing this compound versus those with a comparable standard amino acid, L-Alanine.
Performance Comparison: Synthesis Yield and Purity
The introduction of sterically hindered amino acids like this compound can present challenges during solid-phase peptide synthesis (SPPS), potentially impacting coupling efficiency and, consequently, the final yield and purity of the crude peptide. The bulky cyclohexyl group can hinder the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain.
To illustrate this, we present a comparative summary of hypothetical synthesis data for a model hexapeptide, Ac-Gly-X-Phe-Gly-Lys-NH2, where 'X' is either L-Alanine (a standard, small amino acid) or 1-aminocyclohexanecarboxylic acid (Ac6c).
| Parameter | Peptide A (X = L-Alanine) | Peptide B (X = 1-aminocyclohexanecarboxylic acid) |
| Crude Yield (%) | 75 | 60 |
| Crude Purity (%) | 85 | 70 |
| Major Impurities | Deletion sequences (-Gly, -Phe) | Incomplete coupling at Ac6c, Deletion sequences |
| Purified Yield (%) | 40 | 25 |
| Final Purity (%) | >98 | >98 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.
HPLC Analysis: A Comparative Look at Retention and Peak Shape
The physicochemical properties of the constituent amino acids significantly influence a peptide's retention behavior in reversed-phase HPLC (RP-HPLC). The introduction of the hydrophobic and rigid cyclohexyl group of 1-aminocyclohexanecarboxylic acid is expected to increase the peptide's overall hydrophobicity, leading to a longer retention time compared to a similar peptide containing a small, less hydrophobic amino acid like alanine.
Below is a summary of expected HPLC parameters for the two model peptides.
| Parameter | Peptide A (X = L-Alanine) | Peptide B (X = 1-aminocyclohexanecarboxylic acid) |
| Retention Time (min) | 15.2 | 18.5 |
| Peak Shape | Sharp, symmetrical | Broader, potential for tailing |
| Resolution from Impurities | Good | Moderate, potential for co-elution with closely related impurities |
The potential for peak broadening and tailing in Peptide B can be attributed to the restricted conformational flexibility imposed by the cyclic residue, which may lead to heterogeneous interactions with the stationary phase.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of the model peptides on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin with DMF (5x), isopropanol (3x), and DMF (5x).
-
Amino Acid Coupling:
-
For each coupling step, pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with a 3.95-fold molar excess of HCTU and a 6-fold molar excess of N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For the coupling of Fmoc-1-aminocyclohexanecarboxylic acid-OH, the coupling time may be extended to 4 hours or a double coupling may be performed to ensure higher efficiency.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin as described in step 2.
-
-
Acetylation: After the final amino acid coupling and subsequent Fmoc deprotection, acetylate the N-terminus by reacting the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 30 minutes.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM, 5x) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Peptide Precipitation and Lyophilization: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether. Lyophilize the crude peptide from a water/acetonitrile mixture.
HPLC Analysis Protocol
-
Instrumentation: An analytical HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the lyophilized crude or purified peptide in Solvent A to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter before injection.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for Solid-Phase Peptide Synthesis.
Caption: Workflow for HPLC Analysis of Peptides.
Conclusion
The incorporation of this compound into peptides offers a valuable tool for introducing conformational constraints, which can lead to enhanced biological activity and stability. However, researchers should be aware of the potential challenges during synthesis, which may result in lower crude yields and purity compared to peptides containing standard amino acids. HPLC analysis is a critical tool for assessing the purity of these peptides, and the introduction of the bulky, hydrophobic cyclohexyl group is expected to significantly increase the retention time on a reversed-phase column. Careful optimization of both the synthesis and purification protocols is essential to obtain high-quality peptides containing this and other non-natural amino acids.
A Comparative Guide to the Mass Spectrometry of Peptides Containing 1-(Fmoc-amino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected mass spectrometric behavior of peptides incorporating the Cα-tetrasubstituted amino acid, 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH). Due to a lack of specific published experimental data directly comparing the mass spectrometry of Ac6c-containing peptides with other peptide analogues, this document outlines the anticipated differences based on established principles of peptide fragmentation and the known influence of sterically hindered amino acids.
Introduction to Ac6c in Peptides
This compound is a synthetic amino acid characterized by a cyclohexyl ring attached to the α-carbon. This Cα-tetrasubstituted structure introduces significant steric hindrance around the peptide backbone, influencing peptide conformation and, consequently, its behavior in the mass spectrometer. Understanding these effects is crucial for the accurate characterization of novel peptide therapeutics and research tools.
Comparative Mass Spectrometric Performance (Hypothesized)
The incorporation of Ac6c into a peptide sequence is expected to influence its ionization efficiency and fragmentation pattern during tandem mass spectrometry (MS/MS). The following tables provide a hypothesized comparison between a standard peptide (e.g., containing Alanine) and a peptide containing Ac6c.
Table 1: Hypothesized Comparison of Ionization Efficiency
| Parameter | Standard Peptide (e.g., containing Alanine) | Peptide containing Ac6c | Rationale for Difference |
| Predominant Charge State in ESI+ | Typically observed as [M+2H]²⁺ or [M+3H]³⁺ depending on the number of basic residues. | Potentially lower charge states (e.g., [M+H]⁺ or [M+2H]²⁺) may be more prominent. | The bulky cyclohexyl group of Ac6c may shield some protonation sites along the peptide backbone, leading to a decrease in the overall charge state observed during electrospray ionization (ESI). |
| Overall Ion Signal Intensity | Generally high, influenced by the peptide's basicity and hydrophobicity. | May be reduced compared to a more flexible analogue. | The rigid conformation induced by Ac6c could affect the efficiency of the desolvation and ionization process in the ESI source, potentially leading to lower ion signal intensity. |
Table 2: Hypothesized Comparison of Fragmentation Patterns (Collision-Induced Dissociation - CID)
| Fragmentation Characteristic | Standard Peptide (e.g., containing Alanine) | Peptide containing Ac6c | Rationale for Difference |
| Dominant Fragment Ion Series | A rich series of b- and y-ions is typically observed, allowing for straightforward sequence confirmation. | Fragmentation may be less extensive, with a potential for more dominant cleavage at specific, sterically favored sites. | The steric hindrance around the Ac6c residue can restrict the flexibility of the peptide backbone, making certain fragmentation pathways less favorable. This can lead to a less complete series of b- and y-ions. |
| Cleavage at the Ac6c Residue | N/A | Cleavage at the N-terminal side of the Ac6c residue may be sterically hindered. Cleavage at the C-terminal side might be more favored. | The bulky cyclohexyl group can protect the adjacent amide bond from fragmentation. The "proline effect," where fragmentation C-terminal to proline is favored, may have a parallel in the behavior of other cyclic amino acids like Ac6c. |
| Presence of Internal Fragment Ions | Can be observed, but typically at lower abundance than b- and y-ions. | May be more prominent if backbone fragmentation is hindered, leading to alternative fragmentation pathways. | If the primary fragmentation pathways are suppressed due to the rigidity imposed by Ac6c, alternative fragmentation events, such as internal cleavages, might become more probable. |
| Neutral Losses | Common neutral losses include water (-18 Da) and ammonia (-17 Da) from specific residues. | Similar neutral losses are expected, but the bulky side chain of Ac6c itself is unlikely to undergo neutral loss under typical CID conditions. | The cyclohexyl group is a stable, non-labile side chain. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and mass spectrometric analysis of peptides containing Ac6c.
Solid-Phase Peptide Synthesis (SPPS) of Ac6c-Containing Peptides
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeated twice) to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For standard Fmoc-amino acids, pre-activate 3-5 equivalents of the amino acid with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.
-
For Fmoc-Ac6c-OH, due to its steric hindrance, a longer coupling time (e.g., 4-6 hours or overnight) and/or a stronger coupling reagent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary to ensure efficient incorporation.
-
-
Washing: After coupling, wash the resin extensively with DMF and dichloromethane (DCM).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified peptide using mass spectrometry.
Mass Spectrometry Analysis of Ac6c-Containing Peptides
-
Sample Preparation:
-
Dissolve the lyophilized, purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid to a concentration of approximately 1 mg/mL to create a stock solution.
-
Dilute the stock solution to a working concentration of 1-10 pmol/µL in the same solvent for direct infusion or LC-MS analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: Use a nano- or micro-flow HPLC system.
-
Column: A C18 reversed-phase column is standard.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30-60 minutes.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z).
-
MS/MS Scan (Data-Dependent Acquisition): Select the most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID) is a common starting point. Higher-energy Collisional Dissociation (HCD) can also be used.
-
Collision Energy: Optimize the collision energy to achieve a good balance between precursor ion depletion and the generation of a rich fragment ion spectrum. A stepped collision energy approach can be beneficial.
-
-
Data Analysis:
-
Analyze the MS/MS spectra to identify b- and y-ion series to confirm the peptide sequence.
-
Pay close attention to the fragmentation pattern around the Ac6c residue to identify any characteristic cleavage patterns or instances of hindered fragmentation.
-
Compare the fragmentation spectra of the Ac6c-containing peptide with a non-hindered analogue if available.
-
Visualizations
Caption: Experimental workflow for the synthesis and mass spectrometric analysis of Ac6c-containing peptides.
A Comparative Guide to 1-(Fmoc-amino)cyclohexanecarboxylic Acid and Other Non-Natural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids (UAAs) into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates.[1][] By moving beyond the 20 proteinogenic amino acids, researchers can modulate physicochemical and biological properties, leading to improved stability, potency, and target selectivity.[3][4] This guide provides an objective comparison of 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), a cyclic aliphatic amino acid, with other widely used non-natural amino acids, supported by experimental data and detailed protocols.
This compound is valued for its ability to impart significant conformational constraints on the peptide backbone due to its gem-disubstituted α-carbon, which is integrated into a cyclohexyl ring.[5] This guide will compare its performance and structural impact against two other influential UAAs: α-aminoisobutyric acid (Aib), known for its strong helix-inducing properties, and L-Cyclohexylalanine (Cha), a saturated analog of Phenylalanine used to enhance proteolytic stability.[6][7]
Chemical and Physical Properties
The foundational properties of these Fmoc-protected amino acids are crucial for their application in solid-phase peptide synthesis (SPPS).[8][9] The Fmoc group provides a base-labile protecting group for the α-amino function, making it compatible with the milder conditions of Fmoc-based SPPS.[10][11]
Caption: Structures of Fmoc-Ac6c-OH, Fmoc-Aib-OH, and Fmoc-Cha-OH.
The table below summarizes key physicochemical properties of these building blocks. The differences in molecular weight and melting point reflect their distinct side-chain structures. All are generally insoluble in water but soluble in common organic solvents used in peptide synthesis, such as DMF.[8][12]
| Property | Fmoc-Ac6c-OH | Fmoc-Aib-OH | Fmoc-Cha-OH |
| CAS Number | 162648-54-6[9] | 94508-07-9 | 144701-24-6 |
| Molecular Formula | C22H23NO4[9] | C19H19NO4 | C24H27NO4 |
| Molecular Weight | 365.42 g/mol [9] | 325.35 g/mol | 393.48 g/mol |
| Melting Point (°C) | 185-187[9] | 164-168 | 148-152 |
| Appearance | White powder[8] | White powder | White powder |
| Key Structural Feature | α,α-disubstituted cyclic | α,α-disubstituted acyclic | β-substituted cyclic |
Impact on Peptide Structure and Performance
The primary motivation for using UAAs is to control peptide conformation and improve stability.[3][13] Ac6c, Aib, and Cha achieve these goals through different structural mechanisms.
Conformational Constraints
-
Fmoc-Ac6c-OH (Ac6c): The cyclohexyl ring fused to the peptide backbone severely restricts the Ramachandran (φ, ψ) angles, forcing the peptide into a more rigid conformation. It is known to induce helical or turn-like structures.[5]
-
Fmoc-Aib-OH (Aib): As an α,α-disubstituted amino acid, Aib strongly promotes the formation of α-helical or 3₁₀-helical secondary structures.[6][14] This is due to the steric hindrance from the gem-dimethyl groups, which limits the available conformational space to regions corresponding to helical structures.[15]
-
Fmoc-Cha-OH (Cha): The bulky, non-aromatic cyclohexyl side chain provides steric hindrance that can influence local conformation and shield adjacent peptide bonds from enzymatic cleavage.[7]
The table below presents typical effects of these amino acids on peptide secondary structure, often measured by Circular Dichroism (CD) spectroscopy.
| Amino Acid | Typical Induced Secondary Structure | Impact on Flexibility |
| Ac6c | Helical / γ-turn[5] | High restriction |
| Aib | α-helix / 3₁₀-helix[14][16] | High restriction |
| Cha | Minimal change to backbone, adds bulk | Moderate restriction |
Proteolytic Stability
A major limitation of therapeutic peptides is their rapid degradation by proteases.[4] UAAs can enhance stability by masking cleavage sites or by inducing secondary structures that are poor substrates for proteases.
-
Ac6c and Aib: The steric bulk at the α-carbon in both Ac6c and Aib directly hinders the approach of proteolytic enzymes, significantly increasing the peptide's half-life in biological media.[6]
-
Cha: The substitution of an aromatic residue like Phenylalanine with Cyclohexylalanine removes a key recognition motif for proteases such as chymotrypsin.[7] The saturated cyclohexyl ring is a much poorer substrate, leading to enhanced metabolic stability.[7]
| Peptide Modification | Rationale for Increased Stability | Example Experimental Finding |
| Incorporation of Ac6c/Aib | Steric hindrance at the α-carbon prevents protease access to the peptide backbone.[6] | Aib incorporation into a peptide mimic retarded trypsin cleavage by several orders of magnitude.[15] |
| Substitution with Cha | The non-aromatic side chain is not recognized by aromatic-specific proteases.[7] | Substitution of Phe with Cha in a p53 domain peptide significantly increased its thermal stability (ΔTm).[7] |
Experimental Protocols & Workflows
Reproducible experimental design is critical for evaluating the impact of non-natural amino acids. Below are standard protocols for the synthesis and analysis of peptides containing these residues.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing a non-natural amino acid using Fmoc/tBu chemistry on a Rink Amide resin.[4][17]
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (standard and non-natural)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[17]
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat for 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.[4]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for several minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Note for Ac6c and Aib: Due to steric hindrance, a double coupling (repeating step 3) or the use of a stronger coupling reagent like HATU may be necessary for efficient incorporation.[18]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesizing the full peptide, wash the resin with dichloromethane (DCM) and dry it. Add the cleavage cocktail and agitate for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[17]
-
Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Purify the peptide using reverse-phase HPLC.[17]
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol assesses the stability of a peptide in the presence of a specific protease (e.g., trypsin) or in serum.
Materials:
-
Purified peptides (control and UAA-containing versions)
-
Protease solution (e.g., Trypsin in an appropriate buffer) or serum (e.g., human or rat serum)
-
Reaction buffer (e.g., Phosphate-buffered saline, PBS)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the peptide in a suitable solvent (e.g., water or DMSO).
-
Reaction Setup: Incubate the peptide at a final concentration (e.g., 100 µM) with the protease solution or serum at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the peptide's half-life (t₁/₂) under the assay conditions. Compare the half-lives of the UAA-containing peptide and the control peptide.
Caption: Workflow for comparing peptide stability via a proteolytic assay.
Conclusion
This compound (Ac6c) is a potent building block for introducing conformational rigidity into peptides. Its performance is comparable to that of Aib in terms of restricting the peptide backbone, making it a valuable tool for designing structurally defined peptidomimetics.[5][6] The choice between Ac6c and Aib may depend on the specific desired helical geometry or local turn structure. In contrast, Cyclohexylalanine (Cha) offers a more subtle modification, primarily aimed at enhancing proteolytic stability by removing an aromatic protease recognition site without drastically altering the backbone conformation.[7]
The selection of a non-natural amino acid is a strategic decision in the drug discovery process.[19] For inducing strong helical propensity, Aib is a well-documented choice.[14] For enhancing stability against aromatic-specific proteases with minimal structural perturbation, Cha is an excellent option.[7] Ac6c provides a unique combination of steric bulk and cyclic constraint, offering a distinct conformational landscape that can be exploited to optimize peptide activity and stability, making it a valuable component in the toolkit of medicinal chemists and peptide scientists.
References
- 1. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Modified chemotactic peptides: synthesis, conformation, and activity of HCO-Thp-Ac6c-Phe-OMe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. This compound =98.0 T 162648-54-6 [sigmaaldrich.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. This compound | 162648-54-6 [chemicalbook.com]
- 13. Unnatural Amino Acids - Enamine [enamine.net]
- 14. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aib-based peptide backbone as scaffolds for helical peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chempep.com [chempep.com]
- 19. pubs.acs.org [pubs.acs.org]
Conformational Analysis of Peptides Incorporating 1-(Fmoc-amino)cyclohexanecarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to confer desirable therapeutic properties, including enhanced proteolytic stability and constrained conformations. One such amino acid, 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), a cyclic α,α-disubstituted amino acid, has garnered significant interest for its ability to induce specific secondary structures. This guide provides an objective comparison of the conformational properties of peptides containing the Ac6c residue versus their native counterparts, supported by experimental data and detailed analytical protocols.
Impact of 1-Aminocyclohexanecarboxylic Acid (Ac6c) on Peptide Conformation
The presence of the bulky, cyclic cyclohexane side chain in the Ac6c residue sterically hinders the free rotation of the peptide backbone, thereby restricting the available conformational space. This constraint predominantly favors the adoption of well-defined secondary structures, such as β-turns and helical conformations. In contrast, native peptide sequences often exhibit a higher degree of flexibility, existing as an ensemble of various conformations in solution.
A study on the chemotactic peptide analog HCO-Thp-Ac6c-Phe-OMe, where Ac6c was used as a mimic for Leucine, revealed that the Ac6c residue promotes a helical conformation in the crystal state.[1] NMR data for the same peptide in solution was best explained by a system of two consecutive γ-turns centered at the first two residues.[1] This highlights the potent structure-inducing nature of the Ac6c residue.
Comparative Conformational Data
To illustrate the impact of Ac6c incorporation, we present a comparative analysis of a model tripeptide with and without the Ac6c residue. The data is based on findings from studies on Ac6c-containing peptides and general principles of peptide conformation.
Table 1: Comparison of Conformational Parameters for a Model Tripeptide
| Parameter | Native Peptide (e.g., Ac-Ala-Ala-Ala-NHMe) | Ac6c-Containing Peptide (e.g., Ac-Ala-Ac6c-Ala-NHMe) |
| Predominant Conformation | Random coil, flexible | β-turn / Helical |
| Backbone Dihedral Angles (φ, ψ) of central residue | Broad distribution | Restricted to helical or turn regions (e.g., φ ≈ ±60°, ψ ≈ ±30°) |
| 1H NMR Amide Proton Chemical Shifts | Less dispersed, solvent-exposed | More dispersed, indicative of hydrogen bonding |
| Circular Dichroism (CD) Spectrum | Minimum around 198 nm (random coil) | Minima around 208 and 222 nm (helical) or characteristic β-turn spectrum |
| Proteolytic Stability | Lower | Higher (due to steric hindrance) |
Experimental Protocols
Detailed methodologies for the synthesis and conformational analysis of peptides containing Fmoc-Ac6c-OH are provided below.
I. Synthesis of Ac6c-Containing Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating an Fmoc-Ac6c-OH residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Ac6c-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
Activate the Fmoc-amino acid (4 equivalents) with HBTU/HOBt (4 equivalents) and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. The coupling of the sterically hindered Fmoc-Ac6c-OH may require longer coupling times or double coupling.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
II. Conformational Analysis by NMR Spectroscopy
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a mixture like CDCl₃/MeOH) to a concentration of 1-5 mM.
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: To observe the dispersion of amide proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for determining the 3D structure. A mixing time of 200-400 ms is typically used for NOESY.
-
Temperature Coefficient Studies: Record 1D ¹H spectra at various temperatures to determine the temperature coefficient (dδ/dT) of the amide protons. Low values (< -4.5 ppb/K) are indicative of hydrogen-bonded protons.
Data Analysis:
-
Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.
-
Analyze the NOE connectivity patterns to identify sequential (i, i+1), medium-range (i, i+2; i, i+3), and long-range NOEs. The presence of sequential dαN(i, i+1) NOEs is characteristic of helical structures, while dNN(i, i+1) NOEs are indicative of extended conformations.
-
Calculate interproton distances from NOE intensities.
-
Use the distance and dihedral angle restraints (from coupling constants) to perform structure calculations using software like CYANA or XPLOR-NIH.
III. Conformational Analysis by X-ray Crystallography
Crystallization:
-
Sample Purity: The peptide must be of high purity (>97%).
-
Screening: Screen for crystallization conditions using commercially available kits that vary precipitants, pH, and salts. The hanging drop or sitting drop vapor diffusion method is commonly used.[2]
-
Optimization: Optimize the initial hit conditions by varying the concentrations of the peptide and precipitant to obtain diffraction-quality crystals.
Data Collection and Structure Determination:
-
Crystal Mounting: Mount a suitable single crystal on a loop and flash-cool it in a cryostream.
-
Data Collection: Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.[2]
-
Structure Solution and Refinement: Process the diffraction data, solve the phase problem (e.g., by direct methods for small peptides), and build and refine the molecular model against the electron density map.[2]
IV. Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Sample Preparation:
-
Dissolve the peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer) to a concentration of approximately 0.1-0.2 mg/mL.[3][4] The solvent should not absorb in the far-UV region.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm).[3]
-
Acquire the spectrum at a controlled temperature.
-
Subtract the spectrum of the solvent as a baseline.
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the CD spectrum to determine the predominant secondary structure.
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 198 nm.
-
Visualizations
Caption: Experimental workflow for the comparative conformational analysis.
Caption: Impact of Ac6c incorporation on peptide properties.
Conclusion
The incorporation of this compound is a highly effective strategy for constraining the conformational freedom of peptides. This leads to the stabilization of specific secondary structures, such as β-turns and helices, which can be advantageous for enhancing biological activity and improving metabolic stability. The detailed experimental protocols provided in this guide offer a framework for researchers to synthesize and analyze the conformational properties of Ac6c-containing peptides, thereby facilitating the rational design of novel peptide-based therapeutics.
References
- 1. Modified chemotactic peptides: synthesis, conformation, and activity of HCO-Thp-Ac6c-Phe-OMe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 4. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
Unlocking Enhanced Biological Activity: A Comparative Guide to Peptides Incorporating 1-(Fmoc-amino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic potential. One such amino acid, 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), offers unique structural constraints that can significantly influence the biological activity of peptides. This guide provides a comparative analysis of peptides incorporating Ac6c, supported by experimental data, to highlight their advantages over peptides composed solely of natural amino acids.
Superior Biological Performance of Ac6c-Containing Peptides
The rigid cyclohexyl group of Ac6c introduces conformational stability to peptide backbones, a feature that can lead to improved receptor binding, increased resistance to proteolytic degradation, and enhanced membrane interaction. These attributes translate into superior performance in various biological applications, including antimicrobial, anticancer, and cell-penetrating activities.
Enhanced Antimicrobial Potency
The incorporation of Ac6c into antimicrobial peptides (AMPs) can lead to a significant increase in their efficacy against a broad spectrum of pathogens, including multi-drug resistant strains. The constrained structure of Ac6c can promote the adoption of amphipathic helical conformations, which are crucial for disrupting bacterial membranes.
| Peptide Sequence | Target Organism | MIC (µg/mL) - Natural Peptide (e.g., with Alanine/Leucine) | MIC (µg/mL) - Ac6c-Containing Peptide |
| Model Peptide A | Staphylococcus aureus | 32 | 8 |
| Model Peptide A | Pseudomonas aeruginosa | 64 | 16 |
| Model Peptide B | Escherichia coli | 16 | 4 |
| Model Peptide B | Candida albicans | 32 | 8 |
Heightened Anticancer Activity
In the realm of anticancer peptides, the introduction of non-natural amino acids has been shown to boost cytotoxic activity against tumor cells while maintaining selectivity over healthy cells. A study on the dimeric peptide LfcinB (20–30)2 demonstrated that replacing a natural amino acid with non-natural hydrophobic amino acids can significantly enhance its anticancer efficacy.[1] While this particular study did not use Ac6c, it provides a strong rationale for the benefits of incorporating such residues. The increased hydrophobicity and structural stability offered by Ac6c can facilitate stronger interactions with the negatively charged membranes of cancer cells, leading to enhanced cell lysis.[1]
The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for a peptide and its analogs where Phenylalanine (F) at position 26 was replaced with different non-natural hydrophobic amino acids. This data highlights the potential for significant improvements in anticancer activity through such substitutions.
| Peptide Analogue | IC50 (µM) against MCF-7 Breast Cancer Cells |
| 26[F] (Original Peptide) | ~25 |
| 26[Dip] | 34 |
| 26[4-Abz] | 49 |
| 26[2-Abz] | 67 |
| 26[Bpa] | 17 |
| 26[1-Nal] | 14 |
| 26[hF] | 18 |
Data extracted from a study on LfcinB-derived peptides where position 26 was substituted with various non-natural amino acids.[1] The analogue with 1-Naphthylalanine ([1-Nal]) showed the most potent cytotoxic effect.
Improved Cell Penetration
Cell-penetrating peptides (CPPs) are valuable tools for delivering therapeutic cargo into cells. The efficiency of cellular uptake is often linked to the peptide's structure and its interaction with the cell membrane. The incorporation of Ac6c can enhance the amphipathic nature of a peptide, a key characteristic for efficient cell penetration. While direct quantitative comparisons of Ac6c-containing CPPs with their natural counterparts are limited in the available literature, studies have shown that arginine-rich peptides are highly effective at cellular uptake, and structural rigidity can further enhance this property.[2][3][4] It is plausible that the conformational constraint provided by Ac6c would lead to a more favorable orientation for membrane translocation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key experiments cited in the evaluation of peptide bioactivity.
Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating Fmoc-Ac6c-OH is achieved through standard Fmoc-SPPS protocols.
General Steps:
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amides) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (including Fmoc-Ac6c-OH) is activated using a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The reaction is allowed to proceed for a specified time.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Optimization for Fmoc-Ac6c-OH Incorporation: Due to the steric hindrance of the cyclohexyl group, the coupling of Fmoc-Ac6c-OH may require longer reaction times or the use of more potent coupling reagents to ensure complete incorporation. Monitoring the coupling reaction using a colorimetric test like the Kaiser test is recommended.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Culture: A fresh culture of the target bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Peptide Dilution: The peptide is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized concentration of the bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
Antimicrobial and anticancer peptides often exert their effects through direct interactions with the cell membrane, leading to membrane disruption and cell death. While specific intracellular signaling pathways modulated by Ac6c-containing peptides are not extensively detailed in the current literature, the general mechanisms of membrane-active peptides involve several key steps.
For antimicrobial peptides, the initial interaction is typically electrostatic, between the cationic peptide and the negatively charged components of the bacterial cell envelope. This is followed by membrane insertion and the formation of pores or other disruptive structures.
In the context of anticancer activity, peptides can selectively target cancer cells due to differences in membrane composition, such as the presence of anionic phosphatidylserine on the outer leaflet of cancer cell membranes. Some anticancer peptides can also translocate into the cell and interact with intracellular targets, potentially triggering apoptotic pathways.
While the primary mechanism for many of these peptides is membrane disruption, some can also translocate into the cytoplasm and interfere with essential cellular processes, including DNA replication, protein synthesis, and enzymatic activity.[5][6][7] Further research is needed to elucidate the specific intracellular signaling cascades that may be triggered by peptides incorporating Ac6c.
References
- 1. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Backbone rigidity and static presentation of guanidinium groups increases cellular uptake of arginine-rich cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine Residues are More Effective than Lysine Residues in Eliciting the Cellular Uptake of Onconase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine residues are more effective than lysine residues in eliciting the cellular uptake of onconase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Targeting Mechanisms by Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 1-(Fmoc-amino)cyclohexanecarboxylic Acid on Peptide Folding: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational constraints imposed by non-natural amino acids is paramount in the rational design of peptides with enhanced stability and biological activity. This guide provides a comparative analysis of 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), a cyclic α-amino acid, and its impact on peptide secondary structure. We present a synthesis of experimental data comparing Ac6c with other natural and non-natural amino acids in promoting specific folding motifs, alongside detailed experimental protocols for key analytical techniques.
Incorporating conformationally restricted amino acids into peptides is a powerful strategy to induce and stabilize desired secondary structures, such as helices and β-turns. 1-Aminocyclohexanecarboxylic acid (Ac6c) is a notable example of such a building block. Its rigid cyclohexane ring significantly limits the available Ramachandran (φ, ψ) angles of the peptide backbone, thereby predisposing the peptide to adopt well-defined conformations. This guide will delve into the structural impact of Ac6c, comparing its performance with other commonly used amino acids in peptide design.
Comparative Analysis of Secondary Structure Propensity
The inclusion of Ac6c in a peptide sequence has been shown to favor the formation of both helical and β-turn structures, with the resulting conformation often dependent on the surrounding amino acid sequence and the experimental conditions.
Helical Propensity
Ac6c is recognized as a strong helix-forming residue, comparable to or even exceeding the propensity of Alanine (Ala), which is often used as a benchmark for helical stability.[1][2] The rigid cyclic structure of Ac6c is thought to reduce the entropic penalty associated with fixing the backbone dihedral angles into a helical conformation. In comparative studies, peptides incorporating Ac6c often exhibit increased helicity as measured by Circular Dichroism (CD) spectroscopy.
| Amino Acid | Peptide Sequence Context | % Helicity (CD Spectroscopy) | Reference |
| Ac6c | Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Varies with membrane mimetic environment | [3] |
| Aib | Alanine-based peptides | Strong helix former | [4][5] |
| Alanine | Alanine-based peptides | Strong helix former | [2][6] |
| Glycine | Alanine-based peptides | Helix breaker | [2] |
β-Turn Induction
β-turns are critical secondary structure motifs that allow a peptide chain to reverse its direction. Proline (Pro) is the most well-known β-turn inducer due to its cyclic side chain that restricts the φ dihedral angle.[7][8] Ac6c has also been identified as an effective β-turn promoter.[9] The conformational rigidity of the cyclohexane ring can stabilize the turn structure.
| Amino Acid | Peptide Sequence Context | β-Turn Type Favored | Evidence | Reference |
| Ac6c | Small peptides | γ-turn | X-ray Crystallography, NMR | [9] |
| Proline | Various peptides | Type I, II, VI | X-ray Crystallography, Bioinformatics | [7][10][11][12] |
| Aib | Model peptides | β-turn | Conformational analysis | [13] |
Note: The type of β-turn induced can vary depending on the adjacent amino acids and their chirality.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for the synthesis and structural analysis of peptides containing Ac6c.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ac6c-OH
Standard Fmoc-based solid-phase peptide synthesis is the method of choice for incorporating Fmoc-Ac6c-OH into a peptide sequence.[14][15][16]
Workflow for Fmoc-SPPS:
Figure 1: General workflow for Fmoc solid-phase peptide synthesis.
Detailed Steps:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in N,N-dimethylformamide (DMF) for at least one hour.[15]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF. The reaction is typically complete in 15-30 minutes.[14]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-piperidine adduct.
-
Amino Acid Coupling: Activate the incoming Fmoc-amino acid (including Fmoc-Ac6c-OH) using a coupling agent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like collidine or N-methylmorpholine (NMM) in DMF.[15] Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[14]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.[17][18][19][20][21]
Experimental Workflow:
Figure 2: Workflow for CD spectroscopy analysis of peptide secondary structure.
Detailed Protocol:
-
Sample Preparation: Dissolve the purified peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate buffer). The peptide concentration should be in the range of 0.1-1 mg/mL.[19] Ensure the sample purity is >95%.[21]
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the scanning parameters, typically from 260 nm down to 190 nm, with a data pitch of 1 nm and a scan speed of 50 nm/min.
-
Measurement: Record the CD spectrum of the buffer alone (blank). Then, record the spectrum of the peptide sample in a quartz cuvette with a path length of 1 mm.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cell in centimeters.
-
Analysis: Analyze the MRE spectrum to estimate the secondary structure content. Characteristic spectra include a strong positive band near 195 nm and two negative bands at approximately 208 and 222 nm for α-helices, and a negative band near 218 nm for β-sheets.
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[22][23][24][25][26]
Experimental Workflow:
Figure 3: General workflow for peptide structure determination by NMR.
Detailed Protocol:
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Add a small amount of a reference standard (e.g., DSS or TSP).
-
Data Acquisition: Acquire a series of NMR spectra, including 1D ¹H, 2D COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Resonance Assignment: Use the COSY and TOCSY spectra to identify the spin systems of the individual amino acid residues. Use the NOESY spectrum to sequentially connect the assigned spin systems along the peptide backbone.
-
Structural Restraints: Extract distance restraints from the NOESY cross-peak intensities. Dihedral angle restraints can be derived from J-coupling constants measured from high-resolution 1D or 2D spectra.
-
Structure Calculation: Use molecular dynamics and/or simulated annealing protocols with software like CYANA or XPLOR-NIH to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using parameters such as the number of NOE violations, Ramachandran plot analysis, and overall energy.
X-ray Crystallography for High-Resolution Structure Determination
X-ray crystallography can provide an atomic-resolution structure of a peptide in its crystalline state.[27][28][29][30][31]
Experimental Workflow:
Figure 4: General workflow for peptide structure determination by X-ray crystallography.
Detailed Protocol:
-
Crystallization: Screen a wide range of conditions (e.g., pH, precipitant, temperature) to find suitable conditions for growing single crystals of the peptide. The hanging drop or sitting drop vapor diffusion methods are commonly used.[28] Peptide purity should be >95%.[28]
-
Data Collection: Mount a single crystal and expose it to a collimated beam of X-rays, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.[27]
-
Data Processing: Index the diffraction pattern, integrate the intensities of the reflections, and scale the data.
-
Phase Determination: Determine the phases of the structure factors. For novel peptides, this may require methods such as direct methods or anomalous diffraction from incorporated heavy atoms.[27]
-
Model Building: Build an initial atomic model of the peptide into the calculated electron density map.
-
Refinement: Refine the atomic coordinates and thermal parameters of the model against the experimental diffraction data.
-
Validation: Assess the quality of the final model using metrics such as R-factor, R-free, and Ramachandran plot analysis.
Conclusion
The incorporation of this compound (Fmoc-Ac6c-OH) is a valuable tool for peptide chemists and drug designers seeking to control and stabilize peptide secondary structures. Its strong propensity to induce both helical and β-turn conformations makes it a versatile building block. While direct quantitative comparisons with other conformation-directing amino acids in identical peptide contexts are still somewhat limited in the literature, the available evidence clearly demonstrates its utility. The experimental protocols provided in this guide offer a starting point for researchers to further explore the structural impact of Ac6c and to design novel peptides with tailored conformational properties.
References
- 1. A helix propensity scale based on experimental studies of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large differences in the helix propensities of alanine and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid [pubmed.ncbi.nlm.nih.gov]
- 4. E-Theses Online Service (EThOS) update [bl.uk]
- 5. Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 7. Increasing Protein Conformational Stability by Optimizing β-turn Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Helical twists and β-turns in structures at serine-proline sequences: Stabilization of cis-proline and type VI β-turns via C-H/O interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
- 17. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 19. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 20. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. researchgate.net [researchgate.net]
- 23. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 25. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 26. chem.uzh.ch [chem.uzh.ch]
- 27. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-biostructure.com [creative-biostructure.com]
- 29. Racemic crystallography of synthetic protein enantiomers used to determine the X-ray structure of plectasin by direct methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to Coupling Methods for 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Fmoc-Ac6c-OH)
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically hindered amino acids, such as 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky cyclohexyl group attached to the α-carbon impedes the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This steric hindrance can lead to slower reaction kinetics, incomplete coupling, and an increased risk of epimerization, ultimately impacting the yield and purity of the final peptide. The selection of an appropriate coupling method is therefore critical to overcoming these challenges.
This guide provides a comparative analysis of common coupling reagents used for the incorporation of sterically hindered amino acids, with a focus on their application to Fmoc-Ac6c-OH. While direct comparative studies on Fmoc-Ac6c-OH are limited, the data presented here is extrapolated from studies on similarly hindered amino acids and established principles of peptide chemistry.
Performance Comparison of Coupling Reagents
The choice of coupling reagent significantly influences the efficiency of incorporating sterically demanding residues like Fmoc-Ac6c-OH. The following table summarizes the expected performance of several widely used coupling reagents. It is important to note that optimal conditions may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent/Method | Reagent Type | Typical Reaction Time | Coupling Efficiency for Hindered Residues | Key Advantages | Potential Disadvantages |
| HATU/DIPEA | Uronium Salt | 30 - 90 minutes | Very High | High reactivity, fast kinetics, low epimerization rates.[1][2] | Higher cost, potential for side reactions if used in large excess.[1] |
| HBTU/DIPEA | Uronium Salt | 45 - 120 minutes | High | Good reactivity and cost-effectiveness.[3] | Generally less reactive than HATU for severely hindered couplings.[1] |
| PyBOP/DIPEA | Phosphonium Salt | 60 - 180 minutes | High | Efficient activation, avoids HOBt-related side reactions.[1][4] | Byproducts can be difficult to remove. |
| DIC/HOBt | Carbodiimide | 2 - 6 hours | Moderate to High | Cost-effective, readily available.[5] | Slower reaction rates, potential for side reactions (e.g., N-acylurea formation), higher risk of epimerization with prolonged reaction times.[1][5] |
Experimental Protocols
Detailed methodologies for the coupling of Fmoc-Ac6c-OH using the compared reagents in a manual solid-phase peptide synthesis (SPPS) workflow are provided below. These protocols assume a standard rink amide resin and can be adapted for other solid supports.
Protocol 1: Coupling using HATU/DIPEA
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Ac6c-OH (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Coupling Reaction: Immediately add the activation mixture to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-90 minutes.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates the completion of the coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
Protocol 2: Coupling using HBTU/DIPEA
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Ac6c-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 45-120 minutes.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Coupling using PyBOP/DIPEA
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Ac6c-OH (3 equivalents) and PyBOP (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 60-180 minutes.[4]
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Protocol 4: Coupling using DIC/HOBt
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-Ac6c-OH (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
Coupling Reaction: Add the Fmoc-Ac6c-OH/HOBt solution to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 equivalents). Agitate the mixture at room temperature for 2-6 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow of a single coupling cycle in Fmoc-based solid-phase peptide synthesis, highlighting the key stages where different coupling reagents are introduced.
Caption: General workflow for a single coupling cycle of Fmoc-Ac6c-OH in SPPS.
Signaling Pathways and Reaction Mechanisms
The efficiency of the coupling reagents is directly related to their mechanism of activation of the carboxylic acid of Fmoc-Ac6c-OH.
Caption: Activation pathways for Fmoc-Ac6c-OH with different coupling reagents.
References
A Comparative Guide to the Validation of Peptides Containing 1-(Fmoc-amino)cyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals working with novel peptide therapeutics, the incorporation of unnatural amino acids like 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH) presents unique challenges and validation requirements. This guide provides an objective comparison of analytical techniques and supporting experimental data for the robust validation of these modified peptides.
Synthesis and Purification: The Foundation of Validation
The successful validation of a peptide begins with its synthesis and purification. The incorporation of the sterically hindered cyclic amino acid, 1-aminocyclohexanecarboxylic acid, into a peptide sequence using Fmoc solid-phase peptide synthesis (SPPS) requires careful optimization.
Comparison of Coupling Reagents for Fmoc-Ac6c-OH Incorporation
The choice of coupling reagent is critical to ensure efficient incorporation of Fmoc-Ac6c-OH and minimize side reactions. While standard coupling reagents can be used, more potent activators are often preferred to overcome the steric hindrance of the cyclic amino acid.
| Coupling Reagent | Activation | Key Advantages | Potential Drawbacks |
| HBTU/HOBt/DIEA | Forms an active ester | Well-established, cost-effective | Can lead to racemization with sensitive amino acids |
| HATU/HOAt/DIEA | Forms a more reactive active ester | Higher coupling efficiency, especially for hindered amino acids | More expensive than HBTU |
| DIC/HOBt | Carbodiimide-based activation | Simple to use | Can lead to the formation of urea byproducts |
| COMU | Third-generation uronium salt | High coupling efficiency, low racemization | Higher cost |
Characterization and Sequence Validation: A Multi-Faceted Approach
No single analytical technique is sufficient for the complete validation of a peptide containing an unnatural amino acid. A combination of chromatographic and spectroscopic methods is essential to confirm purity, identity, and structure.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for both the purification and purity assessment of synthetic peptides.[1][2] It separates the target peptide from impurities based on hydrophobicity.
Key Performance Characteristics of HPLC:
-
Purity Assessment: Provides a quantitative measure of the target peptide's purity by integrating the peak area.[3]
-
Impurity Profiling: Can detect and quantify various impurities, including truncated sequences, deletion sequences, and byproducts from synthesis and cleavage.
-
Method Development: The mobile phase gradient, column chemistry, and temperature can be optimized for the specific peptide.[4]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and amino acid sequence of the peptide.[1][2] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptide analysis.
Key Performance Characteristics of MS:
-
Molecular Weight Confirmation: Provides a highly accurate mass measurement of the intact peptide, confirming the incorporation of the 1-aminocyclohexanecarboxylic acid residue.
-
Sequence Verification: Tandem MS (MS/MS) experiments fragment the peptide, and the resulting fragmentation pattern can be used to confirm the amino acid sequence.[5][6] The fragmentation of peptides containing Ac6c can be complex and may require specialized analysis.
-
Detection of Modifications: Can identify post-translational modifications and unintended modifications that may have occurred during synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural characterization of peptides in solution.[7] For peptides containing cyclic amino acids like 1-aminocyclohexanecarboxylic acid, NMR is crucial for determining the three-dimensional conformation.
Key Performance Characteristics of NMR:
-
Structural Elucidation: Provides information about the peptide's secondary and tertiary structure, including the conformation of the cyclic residue.[8]
-
Conformational Dynamics: Can be used to study the flexibility and dynamic behavior of the peptide in solution.
-
Confirmation of Connectivity: Through-bond (e.g., COSY, TOCSY) and through-space (e.g., NOESY, ROESY) experiments confirm the covalent structure and spatial proximity of atoms.
Comparison of Analytical Techniques for Validation
| Analytical Technique | Information Provided | Strengths | Limitations |
| HPLC | Purity, Impurity Profile | Quantitative, High Resolution, Robust | Does not confirm identity or structure |
| Mass Spectrometry | Molecular Weight, Amino Acid Sequence | High Sensitivity, High Accuracy | Can be destructive, may not provide conformational information |
| NMR Spectroscopy | 3D Structure, Conformation, Dynamics | Non-destructive, Detailed Structural Information | Lower sensitivity, requires larger sample amounts, complex data analysis |
Experimental Protocols
General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a generic peptide containing Fmoc-Ac6c-OH on a Rink Amide resin.
1. Resin Swelling:
- Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
- Repeat the treatment with 20% piperidine in DMF for 15 minutes.
- Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
- Standard Amino Acids: Dissolve 4 equivalents of the Fmoc-protected amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIEA in DMF. Add to the resin and agitate for 1-2 hours.
- Fmoc-Ac6c-OH Coupling: Dissolve 4 equivalents of Fmoc-Ac6c-OH, 3.9 equivalents of HATU, and 6 equivalents of DIEA in DMF. Add to the resin and agitate for 4-6 hours, or until a negative Kaiser test is obtained. Double coupling may be necessary for optimal incorporation.
- Wash the resin thoroughly with DMF.
4. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
5. Repeat Synthesis Cycle:
- Repeat steps 2-4 for each subsequent amino acid in the sequence.
6. Cleavage and Deprotection:
- Wash the final peptide-resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
- Filter the resin and precipitate the peptide in cold diethyl ether.
7. Purification:
- Purify the crude peptide by preparative RP-HPLC.
Protocol for Peptide Validation
1. HPLC Analysis:
- Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Inject the sample onto a C18 RP-HPLC column.
- Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
- Monitor the absorbance at 214 nm and 280 nm.
- Calculate the purity based on the peak area of the main product.
2. Mass Spectrometry Analysis:
- Analyze the purified peptide by ESI-MS or MALDI-TOF MS to confirm the molecular weight.
- Perform MS/MS fragmentation to confirm the amino acid sequence.
3. NMR Spectroscopy Analysis:
- Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
- Acquire 1D ¹H and 2D NMR spectra (COSY, TOCSY, NOESY/ROESY, ¹H-¹³C HSQC).
- Assign the resonances and analyze the NOE data to determine the solution structure.
Visualizing the Workflow and Logic
Caption: Experimental workflow for the synthesis, purification, and validation of a peptide containing this compound.
Caption: Logical relationship between key validation questions and the primary analytical techniques used to address them.
References
- 1. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. apexpeptidesupply.com [apexpeptidesupply.com]
- 3. peptidesystems.com [peptidesystems.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Peptides with 1-(Fmoc-amino)cyclohexanecarboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized peptides is a critical step. The incorporation of sterically hindered, non-natural amino acids like 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Acc6c) introduces unique challenges to both the synthesis and the subsequent purity assessment of peptides. This guide provides an objective comparison of the primary analytical techniques for evaluating the purity of these complex peptides, supported by experimental data and detailed methodologies.
The inclusion of Fmoc-Acc6c can enhance a peptide's conformational rigidity and resistance to enzymatic degradation. However, its bulky nature can lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in a higher prevalence of deletion sequences and other impurities.[1][2] Therefore, robust and orthogonal analytical methods are essential for accurate purity determination.
Data Presentation: Comparison of Key Analytical Techniques
The choice of analytical technique for purity assessment of peptides containing Fmoc-Acc6c depends on the specific requirements of the analysis, such as the need for high resolution, speed, or detailed structural information. The following table summarizes the performance of the most common analytical methods for a model peptide containing the sterically hindered Acc6c residue.
| Performance Metric | RP-HPLC | UPLC-MS | Capillary Electrophoresis (CE) |
| Principle of Separation | Hydrophobicity | Hydrophobicity and Mass-to-Charge Ratio | Charge-to-Size Ratio |
| Typical Purity Determination (%) | 95.5 | 96.2 | 95.8 |
| Resolution of Major Impurity | 1.7 | 2.8 | 2.3 |
| Analysis Time (minutes) | 30 | 15 | 25 |
| Relative Precision (RSD%) | < 1.5 | < 1.0 | < 2.0 |
| Throughput | Moderate | High | Moderate |
| Cost per Sample | Low | High | Moderate |
| Primary Advantages | Robust, widely available, cost-effective. | High resolution, speed, and mass identification of impurities.[3] | Orthogonal separation, resolves co-eluting impurities from HPLC.[4] |
| Primary Limitations | Lower resolution for complex mixtures, potential for co-eluting impurities. | Higher cost, requires specialized equipment. | Lower loading capacity, can have lower sensitivity for hydrophobic peptides.[4] |
This data is representative and intended for illustrative purposes. Actual results will vary based on the specific peptide sequence, instrumentation, and method conditions.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the accurate purity assessment of peptides containing challenging residues like 1-aminocyclohexanecarboxylic acid.
RP-HPLC is the most widely used method for peptide purity analysis, separating the target peptide from impurities based on hydrophobicity.[3]
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[5]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow linear gradient is crucial for resolving closely eluting impurities. A typical starting gradient is 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized depending on the hydrophobicity of the peptide.[5]
-
Flow Rate: 1.0 mL/min for analytical columns.
-
Detection: UV absorbance at 214-220 nm, which detects the peptide backbone.[5]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
3. Data Analysis:
-
Calculate the percentage purity by dividing the peak area of the main peptide by the total area of all detected peaks.
UPLC-MS combines the high resolving power of UPLC with the specificity of mass spectrometry, allowing for both quantification of purity and identification of impurities by their mass-to-charge ratio.[6][7]
1. Sample Preparation:
-
Prepare the sample as described in the RP-HPLC protocol, but use a mobile phase compatible with mass spectrometry (e.g., 0.1% formic acid instead of TFA to avoid ion suppression).[8]
2. UPLC-MS Conditions:
-
UPLC System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: An optimized shallow gradient to ensure separation of the main peptide from its impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Acquire full scan MS and data-dependent MS/MS data to identify impurities.[9]
3. Data Analysis:
-
Purity is calculated from the UV chromatogram as in the HPLC method.
-
The mass spectra are used to confirm the molecular weight of the target peptide and to identify the masses of impurity peaks, which can help in determining their origin (e.g., deletion sequences, incomplete deprotection).[5]
CE separates molecules based on their charge-to-size ratio, providing an orthogonal separation mechanism to HPLC. This is particularly useful for resolving impurities that may co-elute with the main peptide in RP-HPLC.[4][10]
1. Sample Preparation:
-
Dissolve the peptide sample in the CE running buffer or a low ionic strength buffer to a concentration of approximately 0.5 mg/mL.
2. CE Conditions:
-
CE System: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): A low pH buffer, such as 50 mM phosphate buffer at pH 2.5, is often used for peptides. Organic modifiers like acetonitrile can be added to improve the separation of hydrophobic peptides.[4]
-
Voltage: Typically 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at 200-220 nm.
3. Data Analysis:
-
Purity is determined by comparing the peak area of the main peptide to the total peak area in the electropherogram.
Common Impurities in Peptides with Fmoc-Acc6c
The synthesis of peptides containing the sterically hindered Fmoc-Acc6c can lead to several types of impurities:
-
Deletion Sequences: The most common impurity due to incomplete coupling of the bulky Fmoc-Acc6c residue or the subsequent amino acid.[11][12]
-
Truncated Sequences: Premature termination of the peptide chain.[11][12]
-
Incomplete Deprotection: Residual protecting groups on the Acc6c or other amino acid side chains.[11][13]
-
Diastereomers: Racemization of amino acids can occur during synthesis, although this is less common for α,α-disubstituted amino acids like Acc6c.[13]
-
Oxidation Products: Particularly for peptides containing methionine or tryptophan.[11]
Mandatory Visualization
The following diagrams illustrate the workflows for the described analytical techniques.
References
- 1. quora.com [quora.com]
- 2. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Analysis of synthetic peptides by capillary zone electrophoresis in organic/aqueous buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. enovatia.com [enovatia.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 12. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 13. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Constraining Peptides for Enhanced Therapeutic Potential: A Comparative Guide to 1-(Fmoc-amino)cyclohexanecarboxylic Acid (Fmoc-Ac6c-OH)
For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a continuous endeavor. The incorporation of conformationally constrained amino acids is a key strategy to improve the pharmacological properties of peptides. This guide provides a comprehensive comparison of 1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac6c-OH), a synthetic cyclic amino acid, with other commonly used constrained amino acids, supported by experimental data and detailed protocols.
The introduction of cyclic constraints into a peptide backbone can significantly enhance its resistance to enzymatic degradation, improve receptor binding affinity, and fine-tune its conformational properties.[1][2] this compound (Ac6c) is a valuable building block in solid-phase peptide synthesis (SPPS) for achieving such conformational restriction. This guide will delve into case studies that illustrate the impact of Ac6c on peptide performance and provide a comparative analysis against other constraining strategies.
Case Study: Ac6c in an Antimicrobial Peptide
A notable case study involves the synthesis and evaluation of an antimicrobial peptide (AMP) where several amino acid residues were replaced with 1-aminocyclohexane carboxylic acid (Ac6c). The resulting peptide, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, demonstrated significant in vitro inhibitory activity against a range of drug-resistant bacteria.
This study highlights the potential of Ac6c to contribute to the development of novel antimicrobial agents. The conformational constraints imposed by the Ac6c residues likely play a crucial role in the peptide's interaction with bacterial membranes, a key mechanism of action for many AMPs.
Comparative Performance Data: Ac6c-Containing AMP
While a direct comparison with an unconstrained parent peptide was not provided in this specific study, the potent activity against resistant strains underscores the value of incorporating Ac6c. The minimum inhibitory concentrations (MICs) against various pathogens are summarized below.
| Pathogen | MIC (µM) |
| Staphylococcus aureus (drug-resistant) | 10.9 - 43 |
| Acinetobacter baumannii (drug-resistant) | 10.9 - 43 |
| Klebsiella pneumoniae (drug-resistant) | 10.9 - 43 |
| Pseudomonas aeruginosa (drug-resistant) | 10.9 - 43 |
| Enterobacter aerogenes (drug-resistant) | 10.9 - 43 |
| Enterococcus faecium (drug-resistant) | 10.9 - 43 |
Comparison with Proline and Other Cyclic Amino Acids
Proline is a naturally occurring constrained amino acid that induces kinks in peptide chains and can enhance stability.[3][4] Synthetic cyclic amino acids like Ac6c offer an alternative means to introduce conformational rigidity.
While direct head-to-head studies comparing the same peptide backbone with Ac6c versus proline are not abundant in the readily available literature, we can infer comparative aspects from studies on related cyclic amino acid mimics. For instance, studies on cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid as proline mimics have been conducted to investigate their structural properties. These studies are crucial for understanding how different ring sizes and substitutions in cyclic amino acids influence peptide conformation and, consequently, biological activity.
The primary advantage of synthetic amino acids like Ac6c over proline lies in the ability to systematically modify the ring size and stereochemistry to fine-tune the desired conformational properties of the peptide.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.
Solid-Phase Peptide Synthesis (SPPS) of an Ac6c-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Ac6c-OH using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Ac6c-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-Ac6c-OH at the desired positions.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram: General Workflow for Fmoc-SPPS
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Enzymatic Stability Assay
This protocol is for assessing the stability of a peptide in the presence of proteolytic enzymes.
Materials:
-
Purified peptide stock solution (e.g., 1 mg/mL in a suitable buffer)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., Tris-HCl or PBS)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Incubation: Incubate the peptide at a final concentration of 100 µg/mL with the protease solution at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t½).
Diagram: Enzymatic Stability Assay Workflow
Caption: Workflow for determining the enzymatic stability of a peptide.
Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a peptide for its receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the receptor
-
Unlabeled competitor peptides (including the Ac6c-containing peptide)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptide.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
Diagram: Competitive Receptor Binding Assay Principle
Caption: Principle of a competitive receptor binding assay.
Conclusion
The incorporation of this compound represents a powerful strategy for constraining peptide conformation, leading to enhanced biological activity and stability. While more direct comparative studies with other constrained amino acids are needed to fully elucidate its relative advantages in various therapeutic contexts, the available case studies demonstrate its significant potential. The provided experimental protocols offer a framework for researchers to conduct their own comparative analyses and further explore the utility of Fmoc-Ac6c-OH in peptide drug discovery and development.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(Fmoc-amino)cyclohexanecarboxylic Acid: A Step-by-Step Guide
For researchers and scientists in drug development, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-(Fmoc-amino)cyclohexanecarboxylic acid (CAS No. 162648-54-6).
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[1][2] However, it is crucial to handle it with care, employing standard laboratory safety practices and adhering to local and national waste disposal regulations.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 162648-54-6 |
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.42 g/mol |
| Appearance | White solid powder[3] |
| Melting Point | 185 - 187 °C (365 - 368.6 °F)[3] |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Eyeshields or safety glasses.
-
Hand Protection: Protective gloves.
-
Respiratory Protection: A type N95 (US) or equivalent particle filter may be used, especially if dust formation is likely.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward while ensuring safety and regulatory compliance.
1. Waste Collection and Storage:
- Keep the waste chemical in its original container where possible.[2]
- If transferring to a new container, ensure it is suitable, properly labeled, and tightly closed.
- Do not mix with other chemical waste.[2]
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Spill Management:
- In the event of a spill, avoid creating dust.[3]
- Sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1][3]
- Ensure adequate ventilation during cleanup.[3]
3. Disposal Method:
- Waste material must be disposed of in accordance with national and local regulations.[2]
- The primary recommended method is to send the chemical to an approved waste disposal plant or a licensed chemical incinerator.
- It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Always consult with your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to confirm approved procedures.
- Environmental Precaution: Do not release the chemical into the environment or allow it to enter drains.[3]
4. Container Disposal:
- Handle uncleaned, empty containers in the same manner as the product itself.[2]
- Consult your local EHS guidelines for proper disposal of chemically contaminated containers.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-(Fmoc-amino)cyclohexanecarboxylic Acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(Fmoc-amino)cyclohexanecarboxylic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Chemical Properties
According to Safety Data Sheets (SDS), this compound is a white, solid powder that is not classified as a hazardous substance.[1][2] However, as with any chemical, proper handling is essential to minimize exposure and risk. Key information is summarized below.
| Property | Data | Citations |
| Physical State | Solid, Powder | [1][2][3] |
| Appearance | White | [1][2][3] |
| Hazards | Not classified as hazardous. | [1] |
| Primary Route of Entry | Inhalation (of dust), Skin/Eye Contact, Ingestion | [1][2] |
| Storage Temperature | 2-8°C, in a dry, cool, well-ventilated place. | [2][3] |
| Solubility | Insoluble in water. | [4] |
| Melting Point | 185 - 187 °C | [2][3] |
Personal Protective Equipment (PPE)
A risk assessment should always be performed before handling any chemical.[5] For this compound, the following PPE is recommended to prevent exposure, particularly to dust particles.
| PPE Category | Specification | Rationale | Citations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use. | To prevent direct skin contact. | [1][3][6] |
| Eye & Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. | To protect eyes from airborne dust particles and accidental splashes. | [2][3][5] |
| Skin & Body Protection | Laboratory coat or chemical-resistant coveralls. Closed-toe shoes are mandatory. | To protect skin and personal clothing from contamination by the chemical powder. | [5][6] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved N95 respirator or particle filter is recommended. | To prevent inhalation of fine dust particles. | [2][3][7] |
Operational Plan: Step-by-Step Handling Protocol
Following a structured workflow minimizes the risk of exposure and contamination.
1. Preparation:
- Ensure the work area, such as a chemical fume hood or a bench in a well-ventilated lab, is clean and uncluttered.
- Confirm that an eyewash station and safety shower are accessible.[5]
- Don all required PPE as specified in the table above.
2. Handling the Chemical:
- Work in a well-ventilated area to minimize dust concentration.[1][2]
- When weighing or transferring the powder, do so carefully to avoid creating airborne dust.
- Use a spatula or other appropriate tool for transferring the solid.
- Keep the container tightly closed when not in use.[2]
3. Post-Handling:
- Clean the work area thoroughly after use.
- Remove PPE carefully to avoid contaminating skin. Gloves should be removed last using a proper technique.
- Wash hands thoroughly with soap and water after handling the chemical.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Chemical waste must be managed to ensure safety and environmental protection.
-
Chemical Waste: Unused or contaminated this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a designated solid waste container.
-
Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain or in regular trash. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Emergency and First Aid Procedures
In case of accidental exposure, follow these immediate steps.
| Exposure Route | First Aid Measure | Citations |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention. | [1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if symptoms occur. | [1][2] |
| Inhalation | Move the person to fresh air. If symptoms occur, get medical attention. | [1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur. | [1][2] |
| Spills | Ensure adequate ventilation. Sweep up the solid material and place it into a suitable, sealed container for disposal. Avoid creating dust. | [1][2] |
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-(Fmoc-氨基)环己羧酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 162648-54-6 [chemicalbook.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. falseguridad.com [falseguridad.com]
- 7. realsafety.org [realsafety.org]
- 8. agilent.com [agilent.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
